Product packaging for mk2 Inhibitor(Cat. No.:)

mk2 Inhibitor

Cat. No.: B8038579
M. Wt: 374.5 g/mol
InChI Key: CMWRPDHVGMHLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of MK2 in Cellular Signaling Networks

MK2 is a critical node in cellular signaling, primarily known for its role in the inflammatory response. nih.govnih.gov It is activated by p38 MAPK in response to cellular stress and is essential for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govbiorxiv.orgtocris.com MK2 achieves this regulation largely through post-transcriptional mechanisms, stabilizing the messenger RNA (mRNA) of these cytokines. nih.govnih.gov Studies using MK2-deficient mice have demonstrated a significant reduction in the biosynthesis of these inflammatory mediators, highlighting MK2's central role in inflammatory conditions. nirmauni.ac.innih.gov

Beyond inflammation, MK2 is involved in a diverse array of cellular processes. nirmauni.ac.in It participates in cell cycle regulation; upon DNA damage, MK2 can phosphorylate cell cycle phosphatases like Cdc25, leading to cell cycle arrest and allowing time for DNA repair. tocris.comnih.gov The kinase also influences cell migration and cytoskeleton reorganization by phosphorylating substrates such as the small heat shock protein Hsp27. nirmauni.ac.intocris.com Furthermore, MK2 is implicated in regulating the stability of various transcripts through its control over RNA-binding proteins, thereby influencing a wide range of cellular functions. nih.gov Its activity is also connected to the nuclear export of its upstream activator, p38 MAPK, a unique function that distinguishes it from other p38 substrates. nih.gov This intricate involvement in fundamental cellular activities underscores the significance of MK2 in maintaining cellular homeostasis and responding to external stimuli.

Rationale for Targeting MK2 in Research: Advantages over Upstream Kinase Inhibition

The p38 MAPK pathway has long been an attractive target for developing anti-inflammatory therapies. biorxiv.org However, direct inhibition of p38 MAPK has been fraught with challenges, including significant toxicity and off-target effects observed in clinical trials. nih.govresearchgate.net These issues are largely attributed to the pleiotropic nature of p38, which phosphorylates numerous substrates involved in various essential physiological processes. tandfonline.com

Targeting MK2, a direct and primary downstream substrate of p38α and p38β, offers a more refined approach. nih.govbiorxiv.org This strategy is based on the rationale that inhibiting MK2 can selectively block the pro-inflammatory signals mediated by the p38 pathway while sparing other p38-dependent cellular functions. researchgate.nettandfonline.com A key advantage is that MK2 has a more limited range of substrates compared to p38, suggesting that its inhibition would have fewer side effects. nih.gov For example, p38 also phosphorylates MSK1/MSK2, kinases involved in the production of the anti-inflammatory cytokine IL-10; inhibiting p38 can therefore disrupt both pro- and anti-inflammatory signals, whereas MK2 inhibition does not significantly affect IL-10 production. biorxiv.orgtandfonline.com

Crucially, research has shown that mice lacking the MK2 gene are viable, fertile, and exhibit no obvious developmental defects, which is in stark contrast to the embryonic lethality observed in p38 MAPK knockout mice. nih.govnih.gov This suggests that MK2 is not essential for normal development and its long-term inhibition may be better tolerated. nih.gov Therefore, developing specific MK2 inhibitors is seen as a safer and more targeted therapeutic strategy for inflammatory diseases, potentially avoiding the clinical failures associated with broad p38 MAPK inhibitors. nirmauni.ac.inbiorxiv.org

Overview of MK2 Inhibitors as a Research Area

The pursuit of MK2 inhibitors as a focused therapeutic strategy has become a dynamic area of drug discovery and development. nirmauni.ac.in Initial efforts led to the creation of ATP-competitive inhibitors, but these often struggled with poor selectivity and cell permeability. biorxiv.org Research has since evolved, leading to the development of new classes of inhibitors, including non-ATP-competitive and irreversible covalent inhibitors, to overcome these early challenges. nih.govbiorxiv.org

The field has produced several research-grade small molecule inhibitors that have been instrumental in validating MK2 as a therapeutic target in various preclinical models of disease, including inflammatory bowel disease, rheumatoid arthritis, and cancer. nih.govresearchgate.netnirmauni.ac.in These compounds have demonstrated the ability to reduce the production of key inflammatory cytokines. nirmauni.ac.in For instance, the benzothiophene (B83047) inhibitor PF-3644022 showed efficacy in rat models of acute and chronic inflammation. nirmauni.ac.in More recently, targeted covalent inhibitors like CC-99677 have been developed, which form an irreversible bond with a specific cysteine residue in the ATP binding site of MK2, offering high selectivity and sustained target engagement. nih.govmdpi.com

Additionally, peptide-based inhibitors such as MMI-0100 have been explored. nih.gov This cell-permeable peptide was designed to target the substrate-binding site of MK2. nih.gov The ongoing research, evidenced by recent patents and the development of novel chemical scaffolds, indicates a sustained interest from both academic and pharmaceutical sectors in harnessing MK2 inhibition for the treatment of a wide range of autoimmune and inflammatory disorders. bioworld.combioworld.comacs.org

Interactive Data on Select MK2 Inhibitors

Inhibitor NameType / ClassMechanism of ActionKey Research Findings
PF-3644022 Small Molecule / BenzothiopheneATP-competitive inhibitor of MK2. nirmauni.ac.inOrally efficacious in rat models of LPS-induced TNF-α production and streptococcal cell wall-induced arthritis. nirmauni.ac.in Used in research to differentiate MK2-dependent and independent signaling. biorxiv.orgrupress.org
CC-99677 Small Molecule / ChloropyrimidineSelective, targeted covalent (irreversible) inhibitor. nih.gov Bonds to cysteine 140 in the ATP binding site. nih.govmdpi.comPotently inhibits Hsp27 phosphorylation. nih.gov Its cytokine inhibitory profile differs from p38 inhibitors, potentially avoiding tachyphylaxis. nih.govmdpi.com Showed a favorable safety profile in a Phase 1 study with healthy volunteers. nih.govthe-rheumatologist.org
MMI-0100 Peptide InhibitorCell-permeant peptide that targets the substrate-binding site of MK2. nih.govInhibits the phosphorylation of Hsp27. nih.gov Shown to attenuate Aβ1−42 and LPS-induced neuroinflammation and memory impairments in vivo. tandfonline.com
ATI-450 (CDD-450) Small MoleculeAllosteric inhibitor that selectively blocks p38α activation of MK2. nih.govresearchgate.netInhibits IL-1β and TNFα production. nih.gov Spares other p38α effectors, such as ATF-2. nih.gov
MK2.III Small MoleculeSpecific inhibitor of MK2. nih.govEnhanced the DNA-damaging effects of etoposide (B1684455) in small cell lung cancer cells in vitro and in vivo. nih.govnih.gov
CMPD-1 Small MoleculeSelective inhibitor of p38α-mediated MK2a phosphorylation. tocris.comBinds to p38, altering its active site to selectively inhibit MK2 phosphorylation. nih.gov Also noted to have off-target effects as a tubulin polymerization inhibitor. nih.govtocris.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N4OS B8038579 mk2 Inhibitor

Properties

IUPAC Name

15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWRPDHVGMHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Biology of Mk2

MK2 Activation and Upstream Regulation

The activation of MK2 is a tightly regulated process, primarily dependent on the upstream p38 mitogen-activated protein kinase (MAPK) cascade. pnas.org In its inactive state, MK2 resides predominantly in the nucleus, complexed with p38 MAPK. pnas.org This interaction is crucial not only for MK2 activation but also for the mutual stability of both kinases, as the genetic deletion of one often results in reduced expression of the other. nih.govnih.gov

The activation of MK2 is contingent upon its direct interaction with and phosphorylation by p38 MAPK. frontiersin.org The p38 MAPK family consists of four isoforms (p38α, p38β, p38γ, and p38δ), with the α and β isoforms being the primary activators of MK2. frontiersin.orgnih.gov The upstream activation of p38 itself is triggered by a variety of stimuli, including inflammatory cytokines (e.g., TNFα, IL-1), Toll-like receptor (TLR) signaling, and cellular stressors like UV irradiation and oxidative stress. frontiersin.orgtocris.com These stimuli activate a three-tiered kinase cascade, where a MAP3K (e.g., TAK1, ASK1) phosphorylates and activates a MAP2K (MKK3 or MKK6), which in turn dually phosphorylates p38 on specific threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop. frontiersin.orgnih.gov

Once activated, p38 MAPK phosphorylates MK2 within their pre-formed nuclear complex. pnas.org This complex formation is mediated by a docking domain located in the C-terminal region of MK2, which binds to p38. nih.govpnas.org This stable interaction facilitates efficient phosphorylation and is essential for the subsequent cellular functions of MK2. pnas.org Following activation, the entire p38-MK2 complex is exported from the nucleus to the cytoplasm, allowing the active kinase to access its cytoplasmic substrates. nih.govnih.gov This nuclear export is a key regulatory step, as it relocates the active signaling module to a different cellular compartment. nih.gov

The activation of MK2 by p38 MAPK involves the phosphorylation of several key residues on the MK2 protein. The primary sites of phosphorylation are Threonine-222 (T222) in the activation loop, Serine-272 (S272), and Threonine-334 (T334). frontiersin.orgpnas.org

Phosphorylation of T222: This residue is located on the activation loop of the kinase domain. Its phosphorylation is a critical event for switching the enzyme to its catalytically active state, a common mechanism for protein kinase activation. pnas.orgnih.gov

Phosphorylation of S272 and T334: These regulatory sites are located outside the catalytic domain. pnas.org Phosphorylation at T334 is particularly significant as it induces a conformational change in MK2. nih.govpnas.org This change exposes a nuclear export signal (NES) in the C-terminal region of MK2, which facilitates the binding of exportin-1 and the subsequent translocation of the entire active p38α-MK2 complex from the nucleus to the cytoplasm. nih.govpnas.org

The phosphorylation of these sites transforms MK2 from an inactive, nucleus-bound protein into a mobile, active kinase capable of phosphorylating a host of cytoplasmic and nuclear targets, thereby propagating the stress or inflammatory signal. nih.govpnas.org

Downstream Substrates and Effector Molecules of MK2

Once activated and translocated to the cytoplasm, MK2 phosphorylates a diverse range of substrates, mediating the cellular responses initiated by the p38 MAPK pathway. nih.govnih.gov These substrates are involved in critical cellular functions including cytoskeletal organization, mRNA stability, and autophagy. tocris.com

Heat Shock Protein 27 (Hsp27) is a prominent and well-characterized substrate of MK2. tocris.comassaygenie.com Hsp27 is a small heat shock protein that functions as a molecular chaperone and plays a crucial role in regulating actin cytoskeleton dynamics. researchgate.net In its unphosphorylated state, Hsp27 binds to the barbed ends of actin filaments, preventing polymerization and promoting stability. researchgate.net

MK2-mediated phosphorylation of Hsp27, primarily at Serine-82, inhibits its chaperone activity and its ability to cap actin filaments. researchgate.netfrontiersin.org This leads to a shift in the equilibrium of Hsp27 oligomers from large aggregates to smaller dimers and monomers, which promotes actin polymerization and remodeling of the cytoskeleton. researchgate.net The functional consequences of Hsp27 phosphorylation by MK2 are significant and include:

Enhanced Cell Motility: By promoting actin polymerization and stress fiber formation, the MK2-Hsp27 axis is implicated in increased cell migration. frontiersin.orgnih.gov This has been shown to be a factor in the pro-invasive and pro-metastatic activities of some cancer cells. frontiersin.org

Regulation of Vascular Barrier Integrity: The MK2 pathway is crucial for maintaining and repairing the endothelial barrier, partly through actin and vimentin (B1176767) remodeling, processes influenced by Hsp27. wikipedia.org

Targeting the MK2-Hsp27 axis has been proposed as a strategy to reduce cancer cell migration and metastasis. frontiersin.org For instance, the MK2 inhibitor ATI-450 has been shown to block Hsp27 activation. nih.gov

Tristetraprolin (TTP) is an RNA-binding protein that plays a key role in post-transcriptional gene regulation by promoting the degradation of certain mRNAs. nih.govtandfonline.com TTP specifically binds to AU-rich elements (AREs) found in the 3'-untranslated region (3'-UTR) of the mRNAs of many pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα). tandfonline.com By recruiting deadenylase complexes, TTP binding leads to the rapid decay of these transcripts, thus limiting the inflammatory response. nih.gov

MK2 directly regulates TTP function through phosphorylation at two key serine residues, S52 and S178. nih.govoup.com Phosphorylation at these sites does not prevent TTP from binding to mRNA. nih.gov Instead, it creates a docking site for 14-3-3 chaperone proteins. nih.gov The binding of 14-3-3 proteins to phosphorylated TTP has several consequences:

Inhibition of mRNA Decay: The TTP:14-3-3 complex is unable to recruit the deadenylase machinery necessary for mRNA degradation. nih.govnih.gov This effectively stabilizes the target mRNA (e.g., TNFα mRNA), leading to increased protein synthesis and a prolonged inflammatory response. tandfonline.com

Increased TTP Protein Stability: Paradoxically, phosphorylation by MK2 also leads to increased stability of the TTP protein itself, preventing its co-degradation with the target mRNA. tandfonline.com

This mechanism represents a critical feedback loop where the stress-activated p38/MK2 pathway temporarily switches off the mRNA-destabilizing function of TTP, allowing for a rapid but transient surge in the production of inflammatory mediators. tandfonline.comnih.gov

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and survival. Beclin1 is a central component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, which is essential for the initiation of autophagy. nih.govnih.gov

Recent research has identified Beclin1 as a substrate of MK2. nih.govnih.gov MK2 (along with its close homolog MK3) directly phosphorylates Beclin1 at Serine-90 (S90). nih.govmdpi.com This phosphorylation event is a positive regulator of autophagy. It is thought to promote autophagy through at least two mechanisms:

Activation of PI3K-III Kinase Activity: Phosphorylation of Beclin1 at S90 enhances the lipid kinase activity of the Beclin1-VPS34-ATG14 complex, which is a crucial step in the formation of autophagosomes. nih.govresearchgate.net

Disruption of Inhibitory Complexes: The interaction of Beclin1 with the anti-apoptotic protein Bcl-2 inhibits autophagy. nih.govmdpi.com Starvation-induced phosphorylation of Beclin1 at S90 by MK2 can disrupt this inhibitory binding, freeing Beclin1 to participate in the initiation of autophagy. mdpi.com

Studies have shown that targeting MK2 can suppress this protective autophagy in cancer cells, sensitizing them to chemotherapy. nih.gov This highlights the role of the MK2-Beclin1 axis in modulating cell survival under genotoxic stress.

Interactive Data Tables

Table 1: Key Proteins in the MK2 Signaling Pathway

Protein Role in Pathway Function
p38 MAPK Upstream Activator A stress-activated kinase that phosphorylates and activates MK2 in the nucleus. frontiersin.org
MK2 Kinase Phosphorylates downstream substrates like Hsp27, TTP, and Beclin1 to regulate cellular processes. nih.gov
Hsp27 Downstream Substrate A chaperone protein that, when phosphorylated by MK2, regulates actin dynamics and cell motility. researchgate.netfrontiersin.org
TTP Downstream Substrate An RNA-binding protein whose mRNA-destabilizing activity is inhibited by MK2 phosphorylation. nih.govtandfonline.com
Beclin1 Downstream Substrate A key autophagy protein that is activated by MK2 phosphorylation, promoting autophagosome formation. nih.govmdpi.com

| 14-3-3 | Adaptor Protein | Binds to phosphorylated TTP, preventing mRNA decay and stabilizing pro-inflammatory transcripts. nih.gov |

Table 2: Compound Names Mentioned

Compound Name Class Target/Note
ATI-450 Small Molecule Inhibitor An orally bioavailable inhibitor of the MK2 pathway. nih.govoup.com
PF-3644022 Small Molecule Inhibitor A potent this compound. tocris.com
PHA 767491 Small Molecule Inhibitor An this compound that also inhibits cyclin-dependent kinases (cdks). tocris.com

| SB202190 | Small Molecule Inhibitor | A general p38 inhibitor that blocks the phosphorylation of multiple p38 substrates, including MK2. nih.gov |

Cdc25 Phosphorylation

MAPK-activated protein kinase 2 (MK2) is a key player in the regulation of the cell cycle, specifically through its interaction with the Cdc25 family of phosphatases. These phosphatases are crucial for the activation of cyclin-dependent kinases (CDKs), which drive the transitions between cell cycle phases. nih.gov MK2, along with its upstream activator p38 MAPK, participates in the checkpoint response to DNA damage. nih.gov

Research has clarified the specific roles of p38 and MK2 in phosphorylating Cdc25B, one of the three human Cdc25 isoforms. Using mass spectrometry and phospho-specific antibodies, studies have shown that MK2 directly phosphorylates Cdc25B at multiple serine residues, including S169, S323, S353, and S375. In contrast, p38 MAPK phosphorylates Cdc25B at a different site, S249. nih.gov This multi-site phosphorylation highlights the complex regulation of Cdc25B activity. The phosphorylation of Cdc25C at serine 216 is a well-conserved inhibitory event that has been shown to mediate G2-phase arrest in response to DNA damage. nih.gov This specific phosphorylation is a shared mechanism in mammalian cells responding to both DNA damage and metabolic stress. nih.gov

The phosphorylation of Cdc25B at S323 by MK2 is detectable at the centrosome during a normal cell cycle, suggesting a role for MK2 in regulating mitotic entry. nih.gov The involvement of multiple kinases in phosphorylating Cdc25 illustrates the intricate nature of in vivo phosphorylation patterns and their role in cell cycle control. nih.govnih.gov

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Regulation

MK2 plays a critical role in cell fate decisions by directly regulating Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death pathways. mhh.deh1.co In response to pro-inflammatory stimuli like TNF and LPS, as well as during bacterial infections, the p38 MAPK/MK2 pathway is activated. mhh.de Activated MK2 then directly phosphorylates RIPK1. h1.conih.gov

This phosphorylation event, occurring at serine 321 (S321) in mice and S320 in humans, serves as a crucial negative feedback mechanism. h1.conih.gov It inhibits the kinase activity of RIPK1 and its ability to form cytotoxic complexes, such as complex-II, with FADD and caspase-8. mhh.deh1.co By doing so, MK2-mediated phosphorylation suppresses both RIPK1-dependent apoptosis and necroptosis. mhh.denih.gov This action effectively creates a checkpoint that favors cell survival and cytokine production over cell death. h1.co

The importance of this regulation is highlighted in the context of bacterial infections. For instance, the pathogen Yersinia enterocolitica targets the p38MAPK/MK2 pathway to promote RIPK1-dependent apoptosis in infected macrophages. mhh.de MK2's phosphorylation of RIPK1, therefore, protects the host cell from infection-induced apoptosis. mhh.de This regulatory axis demonstrates how MK2 integrates signals from cytokines and pathogens to control RIPK1's cytotoxic potential, thereby preventing aberrant cell death and potentially fatal consequences for the host. h1.cobohrium.com

Ataxia-Telangiectasia Group D-Associated Gene (ATDC/TRIM29) Phosphorylation

MK2 is directly involved in the DNA damage response (DDR) through its phosphorylation of the Ataxia-Telangiectasia Group D-Associated Gene (ATDC), also known as TRIM29. nih.govaacrjournals.org ATDC/TRIM29 is a protein highly expressed in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), and plays a significant role in mediating resistance to therapies like ionizing radiation (IR). nih.govaacrjournals.org

Following DNA damage, the DNA damage sensor ATM (Ataxia Telangiectasia Mutated) is activated. aacrjournals.org In an ATM-dependent manner, MK2 directly phosphorylates ATDC at serine 550 (Ser550). nih.govaacrjournals.org This phosphorylation is essential for the radioprotective function of ATDC. nih.govaacrjournals.org The phosphorylated ATDC then interacts with the E3 ubiquitin ligase RNF8, which is a critical component of the DDR pathway responsible for recruiting DNA repair proteins to the sites of damage. nih.gov This interaction promotes downstream DNA damage responses, including the ubiquitination of γ-H2AX and the phosphorylation of 53BP1, ultimately facilitating DNA repair and enhancing cell survival. nih.govtandfonline.com

The identification of this DNA repair pathway, leading from ATM and MK2 to ATDC, establishes ATDC as a key downstream effector in the DDR. nih.gov This mechanism underscores the role of MK2 in promoting cell survival and therapeutic resistance in cancer cells by regulating DNA repair processes. nih.govaacrjournals.org

Interactions with c-Myc, Bcl-2 Family Proteins, and p53

MK2 participates in complex signaling networks involving key regulators of cell proliferation, apoptosis, and tumor suppression, including c-Myc, Bcl-2 family proteins, and p53.

c-Myc: The oncoprotein c-Myc is a transcription factor that regulates a vast number of genes involved in cell growth and proliferation. promegaconnections.com Its activity is tightly controlled through interactions with various proteins. nih.gov While a direct regulatory interaction between MK2 and c-Myc is not extensively detailed in the provided context, the pathways they are involved in, such as cell cycle control and stress responses, are interconnected. For instance, checkpoint kinase MK2 can phosphorylate Che-1, a transcriptional cofactor, which in turn can cooperate with c-Myc in regulating cell proliferation. nih.gov

Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. nih.govnih.gov This family includes both anti-apoptotic members (like BCL-2 itself) and pro-apoptotic members (like BAX and BAK). nih.govfrontiersin.org The balance between these opposing factions determines whether a cell lives or dies. researchgate.net MK2 can influence apoptosis, and while a direct binding interaction with Bcl-2 family members isn't the primary mechanism described, its role in phosphorylating proteins involved in apoptosis, such as RIPK1, indirectly affects these pathways. mhh.de Furthermore, some studies have shown that vitamin K2, which can activate p38 (the upstream kinase of MK2), can induce autophagy that is modulated by Bcl-2 expression. nih.gov MK2 has also been shown to promote the nuclear translocation of caspase-3, a key executioner of apoptosis, though this function was found to be independent of its enzymatic activity. nih.gov

p53: The tumor suppressor p53, often called the "guardian of the genome," responds to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. youtube.comyoutube.comyoutube.com The p38/MK2 pathway is a critical component of the DNA damage response network, particularly in p53-deficient tumor cells. nih.gov Research has revealed a "synthetic lethal" interaction between MK2 and p53 deficiency. nih.gov This means that while the loss of either MK2 or p53 alone is tolerable for a cancer cell, the loss of both is lethal. In p53-deficient tumors, MK2 inhibition leads to increased sensitivity to DNA-damaging chemotherapies like cisplatin (B142131). nih.gov Mechanistically, MK2 can phosphorylate HDM2, a negative regulator of p53, which leads to p53 degradation. nih.gov Therefore, inhibiting MK2 can reduce HDM2 phosphorylation, leading to the stabilization and increased expression of p53, which in turn can promote senescence or apoptosis in cancer cells. nih.gov

Heat Shock Factor 1 (HSF1) Inhibition

MK2 acts as a negative regulator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response (HSR). nih.gov The HSR is a crucial cellular defense mechanism against proteotoxic stress, involving the production of heat shock proteins (HSPs) that function as molecular chaperones. mit.edu

MK2 directly phosphorylates HSF1 at a specific residue, serine 121 (S121). nih.gov This phosphorylation event inhibits the transcriptional activity of HSF1. The mechanism of this inhibition involves two key aspects:

Decreased DNA Binding: Phosphorylation at S121 reduces the ability of HSF1 to bind to the heat shock elements (HSEs) located in the promoters of its target genes, such as those encoding HSPs. nih.govresearchgate.net

Enhanced HSP90 Binding: The phosphorylation of S121 promotes the binding of HSF1 to HSP90, a major chaperone that acts as a repressor of HSF1 activity. nih.govmdpi.com

By inhibiting HSF1, MK2 effectively dampens the expression of HSPs and can also negatively regulate the transcription of certain cytokine genes. nih.gov This regulatory role positions MK2 as a key modulator of the cellular stress response, influencing protein homeostasis and inflammation. nih.govmit.edu

Subcellular Localization, Translocation, and Compartmentalization of MK2

The function of MK2 is intricately linked to its dynamic movement within the cell. MK2 possesses both a nuclear localization sequence (NLS) and a nuclear export signal (NES), allowing it to shuttle between the nucleus and the cytoplasm. nih.govnih.gov

In its inactive state, MK2 typically resides in the nucleus. Upon cellular stress, the upstream kinase p38 MAPK is activated and also translocates into the nucleus. nih.gov Inside the nucleus, p38 MAPK binds to a docking motif on MK2 and phosphorylates it. This phosphorylation serves a dual purpose: it activates MK2's kinase activity and, crucially, it unmasks the NES located in the C-terminal region of MK2. nih.gov

The exposure of the NES is a prerequisite for the export of MK2 from the nucleus to the cytoplasm. nih.gov Importantly, the enzyme-substrate complex between p38 MAPK and MK2 remains stable after activation. As a result, when MK2 is transported to the cytoplasm, it co-exports the active p38 MAPK with it. nih.gov This translocation mechanism is a key feature of the p38/MK2 signaling pathway, ensuring that the activated kinase can reach its cytoplasmic substrates. Notably, the catalytic activity of MK2 is not required for this co-transport of p38. nih.gov This regulated nucleocytoplasmic shuttling allows MK2 to control the spatial distribution of p38 signaling and to act on a diverse range of targets in different cellular compartments.

Physiological Roles of MK2 in Cellular Homeostasis

MK2 plays multifaceted roles in maintaining cellular homeostasis, extending beyond its immediate stress-response functions. Its activities are crucial for regulating fundamental processes such as cell migration, cytoskeletal organization, and the production of inflammatory cytokines. nih.gov

A key physiological role of MK2 is the stabilization of its upstream activator, p38 MAPK. Cells and tissues lacking MK2 show significantly reduced levels of p38 MAPK protein, indicating that MK2 binding protects p38 from degradation. nih.gov

MK2's catalytic activity is essential for the biosynthesis of critical cytokines like tumor necrosis factor (TNF). nih.gov This function is post-transcriptional, impacting the stability and translation of cytokine mRNAs. Furthermore, MK2 is deeply involved in regulating the actin cytoskeleton. MK2-deficient cells exhibit defects in the formation of filopodia and show dramatically reduced cell migration. nih.gov This role is likely mediated through the phosphorylation of its major substrate, the small heat shock protein Hsp27 (Hsp25 in mice), which is known to regulate actin polymerization. nih.gov

In bone homeostasis, the p38/MK2 pathway is implicated, and vitamin K2, a nutrient important for bone formation, has been shown to activate p38. nih.govresearchgate.net Vitamin K2 also plays a role in calcium homeostasis, which is vital for both bone and cardiovascular health. researchgate.net Through its diverse substrates and regulatory functions, MK2 acts as a central node in the cellular network, linking stress signaling to fundamental physiological processes that ensure cellular and organismal stability.

DNA Damage Response Modulation

MK2 is a key player in the cellular response to DNA damage, acting as an essential effector kinase downstream of the primary DNA damage sensors, ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). biorxiv.orgresearchgate.net In response to genotoxic insults like ionizing radiation or chemotherapeutic agents, the ATM/ATR kinases are activated and, in turn, activate the p38/MK2 pathway. This activation often occurs in parallel to the canonical Chk1 and Chk2 checkpoint kinases. biorxiv.orgresearchgate.net

A crucial function of MK2 in the DNA damage response is the enforcement of cell cycle checkpoints, particularly the G2/M checkpoint. mdpi.com This prevents cells with damaged DNA from entering mitosis, providing time for DNA repair. MK2 accomplishes this by phosphorylating and inhibiting the Cdc25 family of phosphatases (Cdc25B and Cdc25C), which are required to activate the cyclin-dependent kinases that drive mitotic entry. mdpi.com

The role of MK2 is particularly critical in cells lacking the tumor suppressor p53. In p53-proficient cells, p53 can induce cell cycle arrest or apoptosis following DNA damage. However, a majority of cancers have mutated or lost p53, making them reliant on alternative pathways for survival. nih.gov These p53-deficient cells become highly dependent on the MK2-mediated checkpoint for cell cycle arrest and survival after sustaining DNA damage. nih.gov This reliance creates a synthetic lethal relationship, where inhibiting MK2 in p53-deficient cancer cells leads to mitotic catastrophe and cell death when combined with DNA-damaging chemotherapy. nih.gov

Regulation of Messenger RNA (mRNA) Stability and Translation

A primary and extensively studied function of MK2 is the post-transcriptional regulation of gene expression through the modulation of mRNA stability. nih.govnih.gov Many genes involved in the inflammatory response, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), contain AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs). nih.govfrontiersin.org These AREs act as decay signals, targeting the mRNAs for rapid degradation. frontiersin.org

The key mediator of this ARE-dependent decay is the RNA-binding protein tristetraprolin (TTP). nih.govnih.gov TTP binds to AREs and recruits deadenylases, the enzymes that initiate mRNA degradation by removing the poly(A) tail. nih.govnih.gov MK2 controls this process directly. Upon activation, MK2 phosphorylates TTP at specific serine residues (Ser52 and Ser178 in mice). embopress.orgportlandpress.com This phosphorylation creates a binding site for 14-3-3 proteins. embopress.org The binding of 14-3-3 to phospho-TTP inhibits TTP's ability to recruit the deadenylase machinery, thereby preventing the degradation of the target mRNA. nih.govnih.gov This leads to the stabilization and increased translation of pro-inflammatory cytokine mRNAs, amplifying the inflammatory response. nih.govnih.gov

MK2's role extends beyond TTP. It can also phosphorylate other RNA-binding proteins, such as heterogeneous nuclear ribonucleoprotein A0 (hnRNPA0), which can enhance the stability of certain mRNAs. researchgate.net This complex regulatory network positions MK2 as a master regulator of the stability and translation of a significant portion of the transcriptome, particularly those genes involved in stress responses. nih.govfrontiersin.org

Control of Gene Expression

The control of gene expression by MK2 is primarily executed at the post-transcriptional level, intricately linked to its regulation of mRNA stability and translation as described above. By stabilizing the mRNAs of specific genes, MK2 effectively upregulates their protein expression without necessarily altering their transcription rates. nih.govresearchgate.net This mechanism allows for a rapid and potent cellular response to stimuli. The essential role of MK2 in the lipopolysaccharide-induced expression of cytokines like TNF-α, IL-6, and IFN-γ is a classic example of this post-transcriptional control. nih.govnih.gov

While its main influence is post-transcriptional, MK2 can also indirectly affect transcription. For instance, by regulating the expression of inflammatory mediators and transcription factors, MK2 can participate in feedback loops that modulate the transcriptional landscape of the cell. nih.gov Furthermore, MK2 has been implicated in chromatin remodeling, suggesting a more direct, albeit less characterized, role in transcriptional regulation. mdpi.com

Cellular Motility and Actin Cytoskeletal Remodeling

MK2 plays a significant role in regulating cell motility, a fundamental process involved in development, wound healing, and cancer metastasis. nih.govnih.gov This function is largely mediated through its phosphorylation of the small heat shock protein 27 (Hsp27). nih.govresearchgate.net In its unphosphorylated state, Hsp27 acts as a capping protein, binding to the barbed ends of actin filaments and inhibiting their polymerization. nih.gov Actin polymerization is the primary force-generating process that drives the protrusion of the cell membrane, a critical step in cell migration. researchgate.netnih.gov

Upon stress or mitogenic stimulation, activated MK2 phosphorylates Hsp27. nih.govresearchgate.net This phosphorylation causes Hsp27 to dissociate from the ends of actin filaments, thereby allowing actin polymerization to proceed. nih.govresearchgate.net This remodeling of the actin cytoskeleton is essential for the formation of migratory structures like filopodia and lamellipodia. nih.govictp.it Studies in MK2-deficient cells have demonstrated a marked reduction in cell migration and a defective formation of these actin-based protrusions, highlighting the essential role of the MK2-Hsp27 axis in cellular movement. nih.gov

Cell Growth and Differentiation Processes

The p38/MK2 signaling pathway is involved in the complex regulation of cell proliferation and differentiation, where its effects can be highly context-dependent. nih.govnih.gov MK2 participates in cell cycle control, as evidenced by its role in the G2/M DNA damage checkpoint, which directly impacts cell growth. mdpi.com

MK2 has also been shown to influence the differentiation of various cell types. In the immune system, for example, MK2 activity is important for the differentiation and function of macrophages. mdpi.comnih.gov It can promote the polarization of macrophages towards a pro-inflammatory (M1) or an anti-inflammatory/pro-tumoral (M2) phenotype, depending on the stimulus and microenvironment. researchgate.netpnas.org This modulation of macrophage function has significant implications for both inflammatory diseases and cancer. Furthermore, MK2 signaling has been implicated in other differentiation processes, such as myogenesis, and physiological responses not directly related to stress. nih.govnih.gov

Apoptosis Regulation

The role of MK2 in apoptosis, or programmed cell death, is complex and appears to be dualistic, capable of exerting both pro- and anti-apoptotic effects depending on the cellular context, the nature of the stimulus, and the duration of the signal. mdpi.comnih.gov

In some contexts, MK2 activation can promote apoptosis. For instance, following heat stress, the p38/MK2 pathway can lead to an accumulation of reactive oxygen species (ROS), which are potent inducers of apoptotic cell death. spandidos-publications.comconsensus.app However, in many other scenarios, MK2 functions as a survival kinase, protecting cells from apoptosis. A key anti-apoptotic mechanism involves the phosphorylation and inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a crucial initiator of both apoptosis and necroptosis (a form of programmed necrosis) in response to signals like TNF-α. MK2 directly phosphorylates RIPK1, which prevents its auto-phosphorylation and subsequent activation, thereby curtailing the death signal. mdpi.comnih.gov This protective role is particularly important in cancer cells, where MK2 inhibition can sensitize them to apoptosis induced by chemotherapy. nih.gov

Pathophysiological Involvement of MK2 in Disease Mechanisms

Given its central role in inflammation, cell survival, and motility, dysregulation of the MK2 signaling pathway is implicated in a wide range of human diseases. nih.govresearchgate.net

Inflammatory Diseases: As a key regulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), MK2 is a major driver of chronic inflammatory conditions. nih.govbiorxiv.org Elevated MK2 activity is associated with autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (Crohn's disease and ulcerative colitis). nih.gov In these conditions, MK2-mediated stabilization of cytokine mRNAs perpetuates the inflammatory cycle, leading to tissue damage.

Cancer: MK2 plays a multifaceted role in cancer. nih.govresearchgate.net Its anti-apoptotic functions and its role in the DNA damage checkpoint contribute to the survival of cancer cells and their resistance to chemotherapy, especially in p53-mutated tumors. nih.govnih.gov Furthermore, MK2's regulation of cellular motility and invasion through Hsp27 phosphorylation promotes cancer metastasis. nih.gov In the tumor microenvironment, MK2 activity in immune cells, particularly macrophages, can promote a pro-tumoral M2 phenotype, which supports tumor growth, angiogenesis (the formation of new blood vessels), and immune suppression. researchgate.netpnas.orgfrontiersin.orgnih.gov Consequently, high MK2 expression or activation has been linked to poor prognosis in various cancers, including pancreatic, colon, and head and neck cancers. nih.govresearchgate.netnih.gov

Other Diseases: Emerging evidence suggests the involvement of the p38/MK2 pathway in other pathologies. In cardiovascular diseases , MK2 signaling is implicated in the inflammatory processes that drive atherosclerosis. In the nervous system , MK2 is involved in synaptic plasticity and may contribute to the cognitive dysfunction seen in neuroinflammatory and neurodegenerative disorders like Alzheimer's disease. frontiersin.org

Interactive Data Tables

Key Substrates of MK2 and Their Functions

SubstrateFunction of PhosphorylationCellular Process Affected
Tristetraprolin (TTP) Inactivates TTP, preventing it from promoting mRNA decay. nih.govnih.govportlandpress.commRNA Stability, Inflammation
Hsp27 Induces dissociation from actin filaments, promoting polymerization. nih.govresearchgate.netActin Cytoskeletal Remodeling, Cell Motility
Cdc25B/C Inhibits phosphatase activity. mdpi.comCell Cycle Control (G2/M Checkpoint)
RIPK1 Inhibits pro-apoptotic and pro-necroptotic activity. nih.govApoptosis, Necroptosis
hnRNPA0 Enhances binding to and stabilization of mRNA. researchgate.netmRNA Stability, DNA Damage Response

MK2 Involvement in Disease Pathophysiology

Disease CategoryRole of MK2Key MK2-Mediated Mechanisms
Inflammatory Diseases Pro-inflammatoryStabilization of cytokine mRNAs (e.g., TNF-α, IL-6). nih.govbiorxiv.org
Cancer Pro-tumoralPromotion of cell survival, drug resistance, metastasis, and angiogenesis. researchgate.netresearchgate.netnih.gov
Neurological Disorders Dysregulation of synaptic functionModulation of synaptic plasticity and neuroinflammation. frontiersin.org

Role in Inflammatory Processes

The MK2 signaling pathway is a pivotal regulator of the inflammatory response. It is activated by a variety of inflammatory stimuli, including cytokines like tumor necrosis factor (TNF) and engagement of Toll-like receptors (TLRs). tandfonline.com A primary function of activated MK2 in this context is the post-transcriptional regulation of pro-inflammatory cytokine production. tandfonline.comnih.gov MK2 achieves this by phosphorylating and thereby inactivating RNA-binding proteins, such as tristetraprolin (TTP), which normally promote the degradation of messenger RNAs (mRNAs) containing AU-rich elements in their 3'-untranslated regions. researchgate.net This stabilization leads to increased translation and secretion of potent inflammatory mediators, including TNF-α, interleukin-1β (IL-1β), IL-6, and IL-8. jscimedcentral.commmu.ac.ukresearchgate.netnih.gov

Beyond cytokine regulation, the p38/MK2 pathway functions as an amplifier of inflammation. researchgate.nettandfonline.com It is involved in the production of chemokines like MCP-1, Mip-1α, and Mip-2α, which are crucial for recruiting immune cells to sites of inflammation. ijmcmed.org Furthermore, MK2 plays a role in determining the cellular outcome of an inflammatory signal, balancing pro-inflammatory signaling with the induction of cell death. tandfonline.com It does so by phosphorylating key signaling molecules like the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which inhibits the formation of cell death-inducing complexes and promotes pro-inflammatory gene expression. tandfonline.com

Given its central role in driving inflammation, inhibition of MK2 has emerged as a therapeutic strategy for a range of inflammatory conditions. nih.govmmu.ac.uk Targeting MK2 is seen as a potentially more specific approach with fewer side effects compared to inhibiting the upstream p38 MAPK, which has a broader range of cellular functions. nih.govnih.gov Research has also highlighted MK2's role in regulating the expression of matrix metalloproteinases (MMPs) in the context of chronic inflammatory conditions like Crohn's disease. frontiersin.org

Contributions to Tumorigenesis and Cancer Progression

The intricate link between chronic inflammation and cancer positions MK2 as a significant contributor to tumor development and progression. tandfonline.comnih.gov The pathway's role in promoting a pro-inflammatory tumor microenvironment is a key mechanism through which it supports tumorigenesis. jscimedcentral.comnih.gov MK2 activity within myeloid cells, for instance, promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2-like phenotype. jscimedcentral.comresearchgate.netnih.gov These M2 macrophages support tumor growth by various means, including the promotion of angiogenesis—the formation of new blood vessels that supply the tumor with nutrients and oxygen. jscimedcentral.comtandfonline.comnih.gov

MK2 signaling also directly impacts cancer cell behavior, enhancing survival, migration, and invasion, which are critical steps in metastasis. tandfonline.comtandfonline.comnih.gov Studies have shown that MK2 expression is often elevated in advanced cancers and can be correlated with poorer prognoses and higher rates of recurrence. tandfonline.com In head and neck squamous cell carcinoma, for example, MK2 has been found to regulate tumor cell migration and invasion. tandfonline.comnih.gov

Furthermore, MK2 plays a role in the cellular response to DNA damage, a critical aspect of cancer therapy. tandfonline.comnih.gov By regulating the DNA damage response, MK2 can protect cancer cells from the effects of chemotherapy and radiotherapy. tandfonline.comnih.gov Consequently, inhibition of MK2 has shown promise in preclinical studies as a strategy to sensitize cancer cells to these treatments, thereby reducing tumor growth and metastasis. tandfonline.comresearchgate.net However, the function of MK2 can be highly context-dependent. In glioblastoma, for instance, the effect of MK2 inhibition on tumor progression is influenced by the mutational status of the tumor suppressor protein p53. ijmcmed.org

The role of MK2 extends to suppressing the anti-tumor immune response. In gastrointestinal cancers, MK2 has been shown to drive disease progression by inhibiting the cytotoxic function of CD8+ T cells, which are essential for killing cancer cells. researchgate.netnih.gov This immunosuppressive function further solidifies MK2 as a multifaceted promoter of cancer.

Mediation of Cellular Stress Responses

The p38/MK2 pathway is a cornerstone of the cellular stress response, activated by a broad spectrum of stressors such as oxidative stress, DNA damage, osmotic shock, and heat shock. researchgate.netnih.govnih.govresearchgate.net The nature of the cellular response is finely tuned by the dynamics of p38/MK2 activation. tandfonline.com Transient activation of the pathway typically promotes cell survival and adaptation, allowing the cell to recover and return to homeostasis. tandfonline.comnih.gov In contrast, strong or sustained activation leads to a different fate: the irreversible degradation of MK2, a process mediated by the E3 ubiquitin ligase MDM2, which ultimately culminates in programmed cell death. tandfonline.comnih.govnih.govnih.gov This makes MK2 a molecular sensor of stress intensity, dictating a life-or-death decision for the cell. mmu.ac.uk

In the context of genotoxic stress, MK2 acts as a critical effector kinase. It is activated downstream of the primary DNA damage sensors, ATM and ATR, and participates in enforcing cell cycle checkpoints. jscimedcentral.com For instance, MK2 can phosphorylate and inhibit the Cdc25 family of phosphatases, which are required for cell cycle progression, thus providing time for DNA repair. jscimedcentral.com Research has also shown that MK2 is necessary for the slowing of DNA replication forks and the accumulation of DNA damage signals when cells encounter replicative stress, for example, from DNA-damaging agents. tandfonline.com

Upon activation by stress, MK2 translocates from the nucleus to the cytoplasm. jscimedcentral.com In the cytoplasm, it carries out key regulatory functions, including the stabilization of mRNAs for various stress-response proteins, notably inflammatory cytokines. researchgate.net One of its well-characterized substrates is the small heat shock protein 27 (HSP27). ijmcmed.org Phosphorylation of HSP27 by MK2 modulates its function in regulating actin cytoskeleton dynamics and also contributes to cellular protection through its antioxidant properties. researchgate.net Furthermore, sustained activation of the p38/MK2 pathway can induce significant metabolic alterations, including an increase in mitochondrial respiration and the production of reactive oxygen species (ROS), which can contribute to cell death under severe stress conditions. frontiersin.org

Involvement in Neurodegenerative Pathways

Emerging evidence strongly implicates the p38/MK2 signaling pathway in the pathogenesis of major neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). tandfonline.comtandfonline.comjscimedcentral.com A common thread linking these diseases is chronic neuroinflammation, a process in which the p38/MK2 axis plays a central regulatory role. mmu.ac.uktandfonline.com

In the central nervous system, MK2 is expressed in neurons and glial cells, such as microglia and astrocytes. tandfonline.comtandfonline.com Pathological stimuli characteristic of neurodegenerative diseases, such as the accumulation of amyloid-beta (Aβ) plaques in AD or aggregated α-synuclein in PD, can trigger the activation of the p38/MK2 pathway in these cells. tandfonline.comtandfonline.comnih.gov This activation leads to a heightened inflammatory state, characterized by the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as other neurotoxic factors. nih.govnih.govnih.gov This sustained neuroinflammatory environment is detrimental to neuronal health and contributes directly to the progressive neurodegeneration seen in these conditions. nih.gov

In the context of AD, MK2 activation is not only a consequence of Aβ deposition but also a contributor to the vicious cycle of pathology. The inflammatory mediators produced downstream of MK2 can, in turn, enhance the generation of Aβ and also promote the hyperphosphorylation of the tau protein, which forms the neurofibrillary tangles—the other major hallmark of AD. tandfonline.comresearchgate.netjscimedcentral.com

Similarly, in models of PD, activation of the p38/MK2 pathway by neurotoxins or α-synuclein aggregates is linked to the death of dopaminergic neurons, the primary cell type lost in this disease. tandfonline.comnih.gov

Crucially, preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of MK2 confers significant neuroprotection in animal models of both AD and PD. tandfonline.comnih.gov MK2-deficient mice or those treated with MK2 inhibitors show reduced neuroinflammation, attenuated neuronal loss, and improvements in cognitive and motor functions. tandfonline.comtandfonline.comnih.gov This has positioned MK2 as a promising therapeutic target. Targeting MK2 is considered a potentially safer alternative to inhibiting the upstream p38 kinase, as it may offer a more focused anti-inflammatory effect while avoiding the broader systemic side effects associated with p38 inhibitors. tandfonline.comtandfonline.comnih.gov Beyond inflammation, the p38/MK2 axis also plays a role in synaptic plasticity, and its dysregulation is thought to contribute to the synaptic dysfunction and cognitive decline observed in these devastating diseases. mmu.ac.ukfrontiersin.org

Mechanisms of Action of Mk2 Inhibitors

ATP-Competitive MK2 Inhibition

ATP-competitive inhibitors represent a common strategy in kinase inhibition. These molecules bind to the ATP-binding site of MK2, competing with intracellular ATP for access nih.gov. By occupying this site, they prevent the binding of ATP, which is essential for the phosphorylation of MK2 substrates and thus inhibit kinase activity nih.gov.

However, developing highly selective and potent ATP-competitive MK2 inhibitors presents challenges. The ATP-binding site of MK2 shares structural similarities with that of other kinases, including MK3, MK5, PKA, and CDK2, which can lead to off-target effects and affect selectivity nih.gov. Furthermore, the high cellular concentration of ATP (up to 5 mM) and the relatively high affinity of ATP for MK2 necessitate high concentrations of ATP-competitive inhibitors to achieve effective cellular activity, potentially reducing their cellular potency and bioavailability nih.govnih.govnirmauni.ac.in. Despite these challenges, significant efforts have been made to develop ATP-competitive MK2 inhibitors with improved efficacy and safety profiles nih.gov.

Non-ATP Competitive MK2 Inhibition

Non-ATP competitive MK2 inhibitors bind to a site on the kinase that is distinct from the ATP-binding site nih.govacs.org. This mode of inhibition offers potential advantages over ATP-competitive inhibitors, particularly in overcoming the challenge of competing with high intracellular ATP concentrations nih.govnirmauni.ac.in. By binding to an allosteric site or interfering with conformational changes required for activity, these inhibitors can modulate MK2 function independently of ATP levels, potentially leading to improved selectivity and cellular potency nih.govacs.org.

Research efforts have focused on identifying and optimizing non-ATP competitive MK2 inhibitors. For example, a series of dihydrooxadiazoles has been explored as non-ATP competitive inhibitors, with compound 38 identified as having potent enzymatic and good cellular potency nih.gov. Another series based on a furan-2-carboxamide scaffold was discovered through high-throughput screening and showed promising results in inhibiting pro-inflammatory cytokine secretion nirmauni.ac.inacs.org. These compounds demonstrated a non-ATP competitive binding mode, suggesting that targeting sites outside the ATP pocket could lead to highly selective MK2 inhibitors acs.org.

Allosteric Modulation and Inhibition of MK2

Allosteric modulation involves the binding of a molecule to a site on the protein that is spatially distinct from the active site, inducing a conformational change that affects the protein's activity plos.orgmedchemexpress.com. Allosteric inhibitors of MK2 can function by stabilizing an inactive conformation of the kinase or by interfering with the conformational dynamics required for substrate binding or catalysis plos.org.

The interaction between p38MAPK and MK2 itself involves allosteric effects. MK2 has been shown to play a dual role as both a substrate and a modulator of p38α, partly due to its ability to form heterodimers that can influence the conformation and activity of p38α plos.org. Peptides derived from the regulatory loop of MK2 that interacts with p38α have demonstrated inhibitory capabilities on p38α-dependent phosphorylation, suggesting that this interaction can allosterically modulate p38α activity plos.org.

Allosteric inhibitors targeting MK2 or the p38MAPK-MK2 complex represent a novel approach to modulating this pathway. For instance, ATI-450 is described as an allosteric inhibitor that binds to the interface of the p38MAPK-MK2 complex, locking MK2 in an inactive conformation and selectively inhibiting the phosphorylation of MK2 by p38MAPK dovepress.comnih.gov. This mechanism allows ATI-450 to selectively block the p38α-MK2 axis while sparing other effectors of p38α nih.gov. Another allosteric MK2 inhibitor, compound 28, has shown benefits in improving glucose homeostasis and insulin (B600854) sensitivity in obese mice nih.gov.

Inhibition of p38MAPK-MK2 Biomolecular Complex Formation

The activation of MK2 by p38MAPK requires the formation of a stable biomolecular complex between the two kinases dovepress.complos.org. Inhibitors can target this interaction to prevent the phosphorylation and activation of MK2. This mechanism is distinct from directly inhibiting the kinase activity of MK2 or p38MAPK.

Some inhibitors are designed to bind specifically to the interface formed by p38MAPK and MK2 when they complex dovepress.comnih.gov. By binding to this interface, these inhibitors can disrupt or prevent the formation of the active complex, thereby inhibiting the phosphorylation of MK2 by p38MAPK dovepress.comnih.govcancer.gov. ATI-450, for example, targets the modified p38MAPK ATP binding pocket and the juxtaposed MK2 region formed upon complex formation dovepress.com. Its higher affinity for the complex compared to either kinase alone contributes to its selectivity in inhibiting p38MAPK phosphorylation of MK2 dovepress.com. This selective inhibition of the p38α-MK2 complex has been shown to decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by promoting mRNA instability nih.gov.

Direct and Indirect Impact on Upstream and Downstream Signaling Cascades

Inhibiting MK2 can have both direct and indirect effects on the broader signaling networks in which it participates. Directly, MK2 inhibitors prevent the phosphorylation of MK2's downstream substrates, which include proteins involved in mRNA stability (e.g., tristetraprolin - TTP), actin dynamics, and cell cycle regulation nih.govdovepress.comahajournals.orgnih.gov. Inhibition of TTP phosphorylation by MK2, for example, leads to decreased TTP stability and reduced levels of pro-inflammatory cytokine mRNA, ultimately lowering cytokine production dovepress.comnih.govnih.gov.

Indirectly, MK2 inhibition can influence upstream signaling components and other pathways. While MK2 is primarily activated by p38MAPK, inhibiting MK2 can sometimes lead to a partial decrease in p38MAPK levels due to destabilization nih.gov. Furthermore, the p38MAPK-MK2 pathway interacts with other signaling cascades. For instance, MK2 has been shown to activate AKT in multiple myeloma cells, and inhibiting MK2 can abolish this activation frontiersin.org. In glioblastoma cells, MK2 inhibition has been shown to affect the HDM2-p53 pathway by reducing HDM2 phosphorylation, leading to increased stability of both wild-type and mutated p53 mdpi.com. This can influence cell cycle progression and induce senescence in a p53-dependent manner mdpi.com.

Research findings illustrate these impacts:

Inhibition of MK2 by ATI-450 demonstrated concentration- and dose-dependent modulation of the target biomarker p-HSP27 and inhibition of the production of TNF-α, IL-1β, IL-6, and IL-8 dovepress.com.

Studies with the this compound PF-3644022 showed dose-dependent inhibition of TNF-α and IL-6 release from LPS-stimulated PBMCs biorxiv.org.

In pulmonary hypertension models, MK2 inhibition by siRNA or the peptide MMI-0100 decreased MK2 phosphorylation and reduced inflammatory markers ahajournals.org. MMI-0100 also improved pulmonary vascular remodeling and relaxation, potentially by influencing eNOS signaling ahajournals.org.

In multiple myeloma, an this compound (this compound IV) reduced the phosphorylation of AKT, suggesting an indirect impact on the AKT pathway frontiersin.org.

These examples highlight the complex interplay between MK2 inhibition and various cellular signaling networks, underscoring the potential for both targeted effects on MK2 substrates and broader influences on interconnected pathways.

Data Tables

Inhibitor NameMechanism of ActionKey FindingsPubChem CID
ATI-450Allosteric (p38MAPK-MK2 complex interface binding)Selectively inhibits p38MAPK phosphorylation of MK2; Inhibits TNF-α, IL-1β, IL-6, IL-8 production; Efficacy in animal models dovepress.comnih.gov.86291496 guidetomalariapharmacology.orgguidetopharmacology.org
PF-3644022ATP-CompetitivePotent this compound (Ki = 3 nM); Inhibits TNFα and IL-6 production; Good selectivity researchgate.net. Dose-dependent inhibition of TNF-α release biorxiv.org.Not readily available in search results, but mentioned as a known compound.
CMPD1Non-ATP Competitive (inhibits MK2 activation)Prevents phosphorylation and activation of MK2 via binding to p38-MAPK (Ki 330 nM); Cytotoxic effects in glioblastoma cells (may be off-target) nih.govmonash.edu.Not readily available in search results.
This compound III (MK2i)ATP-CompetitiveInhibits MK2 (IC50 126 nM); Potently inhibits MK2-dependent phosphorylation of Hsp27; Limited cytotoxicity alone nih.govmonash.edu.Not readily available in search results.
Compound 38Non-ATP CompetitivePotent enzymatic activity and good cellular potency (dihydrooxadiazole series) nih.gov.Not readily available in search results.
CC-99677Irreversible InhibitorSustained reduction of TNF-α and other cytokines; Dose-dependent increases in target engagement nih.govthe-rheumatologist.org.Not readily available in search results.
MMI-0100Peptide InhibitorDecreased MK2 phosphorylation and inflammatory markers in pulmonary hypertension; Improved vascular remodeling ahajournals.org.Not readily available in search results.
This compound IVUnspecified (used in MM studies)Inhibitory action on MM growth and drug-resistance; Reduced pAKT expression; Improved survival in mouse models frontiersin.org.Not readily available in search results.

Structure Activity Relationship Sar Studies and Rational Inhibitor Design of Mk2 Inhibitors

Computational and Structure-Based Drug Design Approaches

Computational methods and structure-based drug design (SBDD) play a vital role in the identification and optimization of MK2 inhibitors. These approaches utilize the three-dimensional structure of MK2 to design molecules that can bind effectively to its active or allosteric sites. frontiersin.org

Ligand-based drug design (LBDD) is particularly useful when the 3D structure of the target protein is not available or not well-defined. frontiersin.org LBDD methods rely on the knowledge of existing active compounds to derive models that describe the essential molecular features (pharmacophore) required for biological activity or to build quantitative structure-activity relationship (QSAR) models. frontiersin.orgfrontiersin.org

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the variations in 3D chemical fields around a set of ligands with their biological activities. researcher.lifeacs.org This can provide insights into the steric and electronic requirements for potent MK2 inhibition. Pharmacophore modeling identifies and represents the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are essential for a ligand to bind to its target and elicit a biological response. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov For MK2 inhibitors, pharmacophore models have been generated to guide the design of novel compounds with improved activity and selectivity. acs.orgresearchgate.net For instance, studies have suggested that specific pharmacophoric features, including hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic feature, are essential for MK2 ligand binding. acs.org

Receptor-based drug design (SBDD) utilizes the known 3D structure of the target protein, MK2, to design and optimize inhibitors. frontiersin.org X-ray crystallography has been instrumental in providing high-resolution structures of MK2, often in complex with inhibitors, offering detailed insights into the binding interactions and the conformation of the protein and ligand. nih.govresearchgate.netnih.govrcsb.orgthebiogrid.orgresearchgate.netnih.govpdbj.org These structures reveal the architecture of the ATP-binding site, where many inhibitors bind competitively with ATP, as well as potential allosteric sites. nih.govnirmauni.ac.inresearchgate.net

Molecular docking is a widely used SBDD technique that predicts the preferred binding orientation and affinity of a ligand within the target's binding site. mdpi.comfrontiersin.org By simulating the interaction between potential inhibitors and MK2, docking studies can help prioritize compounds for synthesis and provide a rationale for observed SAR. researchgate.net Crystallographic analysis of MK2-inhibitor complexes allows for the visualization of specific interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces, which are crucial for high-affinity binding. researchgate.netnih.gov This structural information is then used to guide the rational design of new inhibitors with optimized interactions. nih.govnih.govnih.gov For example, crystal structures have shown that some inhibitors bind in a unique mode near the p-loop and hinge region of MK2. researchgate.net The binding site of MK2 has been described as potentially ideal for molecular docking studies due to a distinct interaction model. acs.org

Novel Scaffold Identification and Optimization

The identification of novel chemical scaffolds is a crucial aspect of discovering new MK2 inhibitors, particularly to overcome limitations associated with existing chemotypes, such as off-target activity or poor pharmacokinetic properties. nirmauni.ac.innih.gov SAR studies are then applied to optimize these novel scaffolds for improved potency, selectivity, and drug-like properties.

Pyrrolopyridine derivatives have been explored as a class of MK2 inhibitors. nih.govdoi.org SAR studies on these scaffolds have aimed to identify modifications that enhance their inhibitory activity against MK2 and improve their selectivity over other kinases. These studies often involve systematic variations of substituents on the pyrrolopyridine core and evaluation of the resulting changes in potency. While specific detailed SAR data for pyrrolopyridine scaffolds from the provided sources is limited, their identification as a class of MK2 inhibitors highlights ongoing efforts to explore diverse chemical space. doi.org

3-Aminopyrazole (B16455) derivatives represent another class of compounds investigated as MK2 inhibitors. pdbj.orgnih.govmdpi.com Scaffold hopping strategies have led to the discovery of novel 3-aminopyrazole inhibitors of MK2. pdbj.orgnih.govmdpi.comcapes.gov.brbhsai.org SAR studies on these compounds have revealed important structural features for activity. For instance, an indole (B1671886) moiety attached to the N1 position of the pyrazole (B372694) ring in one series of 3-aminopyrazoles significantly improved activity. nih.gov Crystallographic studies of an MK2 complex with a 3-aminopyrazole inhibitor showed an unusual binding conformation where the indole ring inserted into a ligand-induced hydrophobic pocket near the hinge region, forming an additional hydrogen bond interaction. nih.gov This highlights the importance of specific substituents and their interactions with the protein for enhanced binding and selectivity.

Benzothiophene (B83047) derivatives have also been developed and evaluated as MK2 inhibitors. nirmauni.ac.inresearchgate.netdoi.orgresearchgate.netrsc.org SAR studies on benzothiophene scaffolds have focused on improving kinase selectivity and cellular potency. researchgate.netresearchgate.net For example, modifications to the hinge binding element and the addition of selectivity-promoting substituents have led to increased MK2 enzyme potency and cellular activity. doi.org PF-3644022, a potent and selective benzothiophene MK2 inhibitor, demonstrates the success of this approach, showing high potency against MK2 (Ki = 3 nM) and good selectivity over a panel of kinases. researchgate.netdoi.orgresearchgate.nettocris.commedchemexpress.com Crystallographic data for benzothiophene inhibitors bound to MK2 have provided a structural rationale for their potency and selectivity. researchgate.net The aryl ring in these inhibitors has been shown to make important van der Waals contacts with residues in the binding site. researchgate.net

Here is a table summarizing some of the mentioned compounds and their reported activities:

Compound Name / Scaffold TypeMK2 IC₅₀ / KᵢCellular Activity (e.g., TNFα inhibition IC₅₀)Binding ModeReference(s)
MK-25 (this compound IV)110 nM (IC₅₀)4 µM (TNFα release EC₅₀)Noncompetitive nih.govfrontiersin.orgglpbio.com
MMI-0100Not specifiedNot specifiedSubstrate-binding nih.gov
TEI-I018008.5 nM (IC₅₀)Not specifiedATP-competitive (?) nih.govrcsb.orgthebiogrid.orgcaymanchem.com
Compound 28 (Non-ATP competitive)8 nM (IC₅₀)310 nM (EC₅₀)Non-ATP competitive capes.gov.br
PF-3644022 (Benzothiophene)3 nM (Kᵢ), 5.2 nM (IC₅₀)160 nM (TNFα production IC₅₀ in U937 cells/PBMCs)ATP-competitive researchgate.netdoi.orgresearchgate.nettocris.commedchemexpress.com
MK2-IN-3 hydrate0.85 nM (IC₅₀)4.4 µM (TNFα production IC₅₀ in U397 cells)ATP-competitive medchemexpress.com
3-Aminopyrazole 9a (Indole-substituted)Not specifiedInhibits intracellular HSP27 phosphorylation and LPS-induced TNFα releaseATP-competitive with unusual indole binding nih.gov

Furan-2-carboxyamide Scaffolds

Furan-2-carboxyamide scaffolds have emerged as a class of non-ATP-competitive MK2 inhibitors. The discovery of this scaffold was facilitated by high-throughput screening using techniques such as affinity selection-mass spectrometry. nirmauni.ac.innih.govresearchgate.netcapes.gov.brnih.gov Initial compounds from this series demonstrated promising results in inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-6. nirmauni.ac.in

SAR studies on the furan-2-carboxyamide scaffold have focused on optimizing biochemical and cellular potencies. nih.govcapes.gov.br Medicinal chemistry efforts have led to significant improvements in the activity of these compounds. nih.govcapes.gov.br For instance, N-alkylation of a furan-2-carboxamide lead compound, identified as compound 16 in one study, resulted in a MK2 IC₅₀ of 0.11 μM and inhibited LPS-stimulated TNFα production in THP-1 cells with an EC₅₀ of 4.4 μM. rsc.org This compound also showed good selectivity against a panel of kinases. rsc.org The non-ATP-competitive binding mode of this series, confirmed by biophysical and biochemical studies including NMR, is a key feature that contributes to their selectivity and potential for lead optimization. nih.govcapes.gov.brnih.gov Targeting a site outside the highly conserved ATP pocket allows for the design of inhibitors with improved specificity. nih.govcapes.gov.br

Dihydrooxadiazole Series

The dihydrooxadiazole series represents another class of non-ATP-competitive MK2 inhibitors. nih.govnih.gov This series was developed through the structure optimization of lead compounds, often originating from other scaffolds like the furan-2-carboxamide. nih.gov The modification of the core linkage to form a heterocyclic ring, such as a dihydrooxadiazole, was explored to fix the conformation of the rotameric amide bond present in precursor structures. nih.gov

Detailed SAR studies of the dihydrooxadiazole series have led to the identification of potent inhibitors. nih.govnih.gov For example, compound 38 from this series was identified as a non-ATP-competitive this compound exhibiting potent enzymatic activity and good cellular potency. nih.govnih.gov The non-ATP-competitive nature of these inhibitors allows them to bind to MK2 independently of the high intracellular ATP concentrations, potentially offering advantages in terms of selectivity and cellular efficacy compared to ATP-competitive inhibitors. nih.govnih.gov

Pyrrolone-Fused Benzosuberene Analogues

Pyrrolone-fused benzosuberene (PfBS) analogues have been investigated as MK2 inhibitors, particularly in the context of head and neck squamous cell carcinoma (HNSCC). kcl.ac.uknih.govresearchgate.netresearcher.lifetandfonline.com These compounds are synthesized through approaches utilizing precursors like dibromo-substituted benzosuberene. nih.govtandfonline.com

In silico studies, including molecular docking and pharmacophore modeling, have indicated the MK2-inhibitory potential of PfBS analogues. nih.govtandfonline.com Surface plasmon resonance (SPR) analysis has been used to determine the binding affinity and kinetics of these analogues with MK2, revealing effective high binding affinity. nih.govtandfonline.com SPR-mediated in-solution inhibition assays have further established their MK2-inhibition properties by demonstrating the abrogation of the MK2-Hsp27 interaction, a key downstream event of MK2 activity. nih.govtandfonline.com In vitro studies in HNSCC cells have validated these findings, showing that PfBS analogues can inhibit MK2 activation and downstream effects like TNF-α induction. nih.govtandfonline.com

Strategies for Enhancing Selectivity Profiles of MK2 Inhibitors

Achieving high selectivity is a critical aspect of developing MK2 inhibitors to avoid off-target effects and potential toxicities associated with inhibiting other kinases. Strategies for enhancing selectivity often involve rational design based on the structural differences between MK2 and other kinases, particularly its upstream activator p38α and other kinases in related pathways. nih.govcapes.gov.brnih.govnih.gov

Differentiation from p38α Inhibitors

A major challenge in developing MK2 inhibitors is achieving selectivity over p38α, as p38α is the primary kinase that phosphorylates and activates MK2. nih.govtandfonline.comresearchgate.net Direct inhibition of p38α has faced limitations in clinical trials due to dose-dependent toxicities and broad involvement in various cellular processes. nih.govnih.gov Targeting MK2 downstream of p38α is hypothesized to offer a more specific therapeutic approach with potentially fewer side effects. nih.govresearchgate.netnih.govnih.govtandfonline.com

Strategies for differentiating MK2 inhibitors from p38α inhibitors often leverage the differences in their binding sites and activation mechanisms. Non-ATP-competitive MK2 inhibitors, which bind outside the ATP pocket, offer a distinct advantage in achieving selectivity compared to ATP-competitive inhibitors that target the highly conserved ATP-binding site shared by many kinases. nih.govcapes.gov.brnih.govnih.govacs.org Structural analysis of MK2-inhibitor complexes has provided insights into unique binding modes that can be exploited for selective inhibitor design. researchgate.netresearchgate.net For instance, some inhibitors can induce conformational changes in MK2, such as altering the secondary structure of the Gly-rich loop, which can be leveraged for selective binding. researchgate.netresearchgate.net

Furthermore, inhibitors designed to target the p38α-MK2 complex interface, rather than the catalytic site of either kinase, represent another strategy for achieving selective inhibition of the p38α-MK2 pathway while sparing other p38α-mediated functions. nih.govresearchgate.netnih.gov Such inhibitors can selectively block the phosphorylation of MK2 by p38α. researchgate.netdovepress.com Studies have shown that some inhibitors of the p38α-MK2 complex exhibit high potency and selectivity for this complex compared to p38α interactions with other substrates like PRAK and ATF2. researchgate.netnih.gov

Specificity against Other Kinases (e.g., CDK2, ERK, JNK)

Beyond differentiating from p38α, achieving specificity against other kinases, including those in related MAPK pathways (ERK, JNK) and cell cycle-related kinases (CDK2), is crucial for minimizing off-target effects. researchgate.netpdbj.orgmedchemexpress.comnih.govresearchgate.net

SAR studies and rational design efforts aim to identify chemical features that confer selectivity for MK2 over these other kinases. This often involves understanding the structural differences in the binding pockets and surrounding regions of MK2 compared to CDK2, ERK, and JNK. For example, crystal structures of MK2 in complex with inhibitors have revealed details about the interactions that contribute to selective binding. researchgate.netpdbj.org

Studies evaluating the selectivity profiles of MK2 inhibitors against kinase panels have shown that some compounds exhibit good specificity. rsc.orgresearchgate.netpdbj.orgmedchemexpress.comnih.govresearchgate.net For instance, certain pyrrolopyridine inhibitors have demonstrated IC₅₀ values in the nanomolar range for MK2 and good selectivity profiles against kinases including CDK2, ERK, JNK, and p38. pdbj.orgnih.govresearchgate.net Similarly, some MK2 inhibitors like MK2-IN-3 have shown significant selectivity over MK-3, MK-5, ERK2, MNK1, p38α, MSK1, MSK2, CDK2, and JNK2. medchemexpress.com The non-ATP-competitive binding mode is a key factor enabling high selectivity against the human kinome for certain this compound series. nih.govcapes.gov.br

Optimization of Pharmacokinetic Properties for Research Compounds

Optimizing the pharmacokinetic (PK) properties of MK2 inhibitors is essential for their successful development as research tools and potential therapeutic agents. Inadequate absorption, distribution, metabolism, and excretion (ADME) properties have been a significant hurdle in advancing MK2 inhibitors to clinical trials. kcl.ac.ukresearchgate.netresearcher.lifeacs.orgacs.orgnovartis.comresearchgate.netnih.gov

Strategies for optimizing PK properties include structural modifications to improve solubility, permeability, and metabolic stability, while reducing clearance. acs.orgacs.orgnovartis.comresearchgate.netnih.gov For example, the introduction of fluorine atoms at specific positions within a scaffold has been shown to modulate physicochemical and ADME properties. acs.orgacs.orgnovartis.comresearchgate.netnih.gov Studies on pyrrole-based MK2 inhibitors demonstrated that fluorination could lead to improved permeability, enhanced solubility, and reduced in vivo clearance, resulting in significantly increased oral exposure in preclinical models. acs.orgacs.orgnovartis.comnih.gov

Preclinical pharmacokinetic profiling in animal models is crucial for evaluating the ADME properties of research compounds. kcl.ac.ukresearchgate.netresearcher.lifenih.gov Studies on pyrrolone-fused benzosuberene (PfBS) analogues, for instance, have evaluated their in vivo pharmacokinetic profiles in mice, assessing parameters such as absorption rate (Tmax), plasma concentration (C0 or Cmax), tissue distribution (Vd), and elimination rate (Cl). kcl.ac.ukresearchgate.netresearcher.life These studies provide valuable data for selecting lead compounds with favorable PK profiles for further investigation. kcl.ac.ukresearchgate.netresearcher.life

Optimization efforts also consider factors influencing oral bioavailability and systemic exposure. researchgate.netresearcher.lifeacs.orgacs.orgnovartis.comnih.gov Compounds with rapid absorption, adequate plasma concentrations, and moderate clearance are desirable for achieving sufficient exposure at the target site. kcl.ac.ukresearchgate.netresearcher.life The goal is to develop research compounds with improved ADME profiles that support their use in in vivo studies and facilitate the exploration of MK2 biology. nih.govacs.orgacs.orgnovartis.comnih.gov

Improvement of Permeability

Cell permeability is a critical factor for the oral bioavailability and intracellular efficacy of MK2 inhibitors. Many initial potent MK2 inhibitors exhibited insufficient permeability nih.govunisi.it. SAR studies have focused on identifying structural modifications that enhance the ability of inhibitors to cross biological membranes.

One key factor influencing permeability is the presence of ionizable groups. For instance, in a series of pyrrole-based MK2 inhibitors, the presence of a pyrrole-NH was identified as a primary cause of unfavorable oral exposure and insufficient permeability nih.gov. Methylation of the pyrrole-NH significantly improved permeability, as assessed by parallel artificial membrane permeability assay (PAMPA), without substantially altering lipophilicity (logD7.4) nih.gov.

The introduction of fluorine atoms at specific positions within inhibitor scaffolds has also been explored as a strategy to modulate physicochemical properties and improve permeability nih.govub.edu. Studies on a pyrrole-based this compound scaffold demonstrated that strategically placed fluorine atoms led to greatly improved permeability of novel fluoro-derivatives nih.gov. This highlights the utility of fluorination in tuning ADME properties while preserving target potency nih.gov.

Non-ATP-competitive inhibitors have also shown promise in improving permeability. The design of conformationally constrained anilides using 1,2-substituted azoles as cis-amide isosteres led to the discovery of potent non-ATP-competitive MK2 inhibitors with improved permeability nih.gov.

Reduction of In Vivo Clearance

High in vivo clearance can lead to short half-lives and reduced systemic exposure, necessitating higher or more frequent dosing. SAR studies focus on identifying metabolic hotspots or pathways responsible for clearance and designing modifications to block or slow down these processes.

Modifications aimed at reducing clearance often involve:

Blocking sites prone to oxidation (e.g., aromatic hydroxylation, N-dealkylation).

Reducing susceptibility to enzymatic hydrolysis.

Modulating interactions with drug transporters.

In the study involving fluorinated pyrrole-based MK2 inhibitors, the fluoro-derivatives showed reduced in vivo clearance compared to the parent compound nih.gov. This suggests that strategic fluorination can influence metabolic stability and clearance pathways nih.gov.

For some series, such as dihydrooxadiazole non-ATP-competitive inhibitors, initial compounds showed moderate rat hepatocyte clearance, indicating the need for further optimization to improve the pharmacokinetic profile nih.gov. SAR efforts in such cases would involve exploring structural changes to reduce metabolic lability.

Approaches to Increase Oral Exposure in Preclinical Models

Several strategies have been employed to increase oral exposure of MK2 inhibitors:

Balancing Permeability and Solubility: Optimizing the lipophilicity and the balance between polar and non-polar surface area is crucial. Modifications that improve permeability (like pyrrole-NH methylation or fluorination) nih.gov can directly contribute to better oral absorption.

Reducing Clearance: Decreasing the rate of metabolism and excretion leads to higher systemic concentrations and thus increased exposure nih.gov.

Modulating Efflux Transporters: Some inhibitors may be substrates for efflux transporters (e.g., P-glycoprotein), which can limit absorption and increase clearance. SAR can involve modifying structures to reduce interaction with these transporters.

Exploring Different Scaffolds and Binding Modes: Non-ATP-competitive inhibitors have been explored as an alternative approach to overcome some of the limitations of ATP-competitive inhibitors, including issues related to cellular potency and potentially ADME properties leading to improved oral exposure acs.orgnih.govnih.gov. A series of potent non-ATP competitive inhibitors using 1,2-substituted azoles as cis-amide isosteres showed improved oral exposure in rats nih.gov.

Strategic Fluorination: As mentioned earlier, the introduction of fluorine has been shown to significantly increase the oral exposure of certain MK2 inhibitors nih.gov. For example, a fluoro-containing analog (compound 19) showed a significantly improved oral exposure (3486 nM·h) compared to a non-fluorinated analog (compound 1, 121 nM·h) in rats nih.gov.

Despite significant SAR efforts, achieving optimal oral exposure while maintaining potent cellular activity and selectivity has been challenging for many this compound series nih.govdoi.orgnih.gov. For instance, while PF-3644022, a benzothiophene inhibitor, showed good pharmacokinetic parameters and oral efficacy in rat models, its projected human dose was large, and acute hepatotoxicity was observed in some species researchgate.netnirmauni.ac.in. This highlights the complexity of translating preclinical ADME success to clinical candidates.

Preclinical Investigations of Mk2 Inhibitor Efficacy in Disease Models

Oncological Research Applications of MK2 Inhibitors

Preclinical studies have demonstrated that inhibiting MK2 can disrupt tumor growth, progression, and resistance to therapy in several cancer models. The efficacy of MK2 inhibitors is often linked to their ability to modulate the tumor microenvironment, particularly by reducing the production of pro-inflammatory cytokines that drive tumor proliferation and invasion. medchemexpress.comgcs-web.com

Research in pancreatic ductal adenocarcinoma (PDAC) models has identified the MK2 pathway as a critical survival mechanism, particularly under the genotoxic stress induced by chemotherapy.

Detailed Research Findings: In preclinical models of PDAC, treatment with the MK2 inhibitor ATI-450 (also known as zunsemetinib) has shown significant therapeutic effects. Studies using human PDAC cell line xenografts (MIA PaCa-2 and Pa01c) in nude mice demonstrated that the combination of ATI-450 with the chemotherapy regimen FIRINOX was more effective at suppressing tumor growth than either treatment alone. medchemexpress.com

In a more clinically relevant autochthonous KPC (p48-Cre;p53flox/flox; LSL-KRASG12D) mouse model, which spontaneously develops pancreatic cancer, combining ATI-450 with FOLFIRINOX led to the near-complete elimination of PDAC foci and markedly prolonged mouse survival. medchemexpress.comgcs-web.commdpi.combiorxiv.org Mechanistically, FIRINOX treatment was found to upregulate pro-survival pathways involving Heat shock protein 27 (Hsp27), which is directly phosphorylated and activated by MK2. medchemexpress.com Inhibition of MK2 with ATI-450 abrogated this Hsp27 activation, sensitizing PDAC cells to apoptosis. medchemexpress.com

Furthermore, treatment with ATI-450 alone in the KPC model delayed neoplastic progression, resulting in a lower PDAC burden, reduced fibrosis, and decreased glycoprotein (B1211001) production in the pancreas. medchemexpress.com These findings underscore the role of MK2 not only in the survival of established tumors but also in the initial development of PDAC. medchemexpress.com

Interactive Data Table: MK2 Inhibition in PDAC Models

Model SystemThis compoundKey FindingsReference
MIA PaCa-2 & Pa01c XenograftsATI-450Combination with FIRINOX resulted in superior tumor growth suppression compared to monotherapy. medchemexpress.com
KPC Mouse ModelATI-450Monotherapy delayed neoplastic progression, reduced tumor burden and fibrosis. medchemexpress.com
KPC Mouse ModelATI-450Combination with FOLFIRINOX led to near-complete ablation of PDAC foci and significantly prolonged survival. medchemexpress.comgcs-web.commdpi.combiorxiv.org

In multiple myeloma (MM), high expression of MK2 is correlated with poor patient outcomes, suggesting its importance in disease progression and drug resistance. mdpi.com

Detailed Research Findings: Preclinical studies have shown that MK2 is crucial for MM cell growth. In vitro, downregulating MK2 expression in ARP1 and OCI-MY5 human myeloma cell lines using shRNA resulted in a significantly lower cell growth rate and increased apoptosis. mdpi.com Conversely, overexpressing MK2 in these cell lines led to a higher growth rate. mdpi.com

The use of a selective this compound, this compound IV, also demonstrated an inhibitory effect on MM cells both in vitro and in the 5TGM1 MM mouse model. mdpi.combiorxiv.org Treatment with this compound IV suppressed MM cell growth and colony formation. biorxiv.orgaclaristx.com Furthermore, combining the this compound with standard MM therapeutic agents, such as bortezomib (B1684674) and doxorubicin (B1662922), had a significant inhibitory effect on MM cell proliferation, suggesting a potential to overcome drug resistance. biorxiv.orgmdpi.com Genetic knockdown of MK2 was also shown to slow myeloma growth in vivo. mdpi.com These findings collectively indicate that MK2 acts as a positive regulator of MM cell proliferation and survival. biorxiv.org

Interactive Data Table: MK2 Inhibition in MM Models

Model SystemThis compound/MethodKey FindingsReference
ARP1 & OCI-MY5 Cell LinesMK2 shRNASignificantly reduced cell growth rate and increased apoptosis. mdpi.com
ARP1 & OCI-MY5 Cell LinesThis compound IVInhibited cell growth and colony formation. biorxiv.orgaclaristx.com
5TGM1 Mouse ModelThis compound IVDemonstrated in vivo inhibitory effects on MM cells. mdpi.com
ARP1 & OCI-MY5 Cell LinesThis compound IV in combinationEnhanced the inhibitory effect of bortezomib and doxorubicin on cell proliferation. biorxiv.org

Investigations in breast cancer models have revealed that inhibiting the p38-MK2 pathway can enhance the effectiveness of microtubule-targeting agents (MTAs), a common class of chemotherapy drugs.

Detailed Research Findings: In an MDA-MB-231 xenograft mouse model of breast cancer, the dual-target inhibitor CMPD1, which suppresses the p38-MK2 pathway and microtubule dynamics, was shown to inhibit tumor growth and cancer cell invasion. nih.govnih.gov The study demonstrated that inhibition of the p38-MK2 pathway sensitizes cancer cells to MTA treatment. nih.govnih.govnih.gov

This hypothesis was further validated by combining a specific this compound, MK2-IN-3, with the microtubule destabilizer vinblastine (B1199706). This combination showed significantly increased efficacy in inducing mitotic defects in cancer cells. nih.govnih.gov The underlying mechanism involves the vital role of MK2 in mitotic progression; its inhibition leads to abnormal spindle formation and defects in chromosome alignment. nih.gov These findings suggest that the p38-MK2 pathway is a promising therapeutic target to be used in combination with MTAs for breast cancer treatment. nih.govnih.gov

Interactive Data Table: MK2 Inhibition in Breast Cancer Models

Model SystemThis compoundKey FindingsReference
MDA-MB-231 Xenograft Mouse ModelCMPD1Inhibited tumor growth and cancer cell invasion. nih.govnih.gov
Breast Cancer Cells (in vitro)MK2-IN-3In combination with vinblastine, significantly increased mitotic defects. nih.govnih.gov

Chronic inflammation is a known driver of colorectal cancer (CRC) development and progression. The MK2 pathway has been identified as a primary mediator of this inflammation. medchemexpress.comgcs-web.com

Detailed Research Findings: In the azoxymethane/dextran (B179266) sodium sulfate (B86663) (AOM/DSS) mouse model, which mimics colitis-associated CRC, treatment with an this compound eliminated murine tumor development. medchemexpress.comgcs-web.com In another preclinical model using the implanted syngeneic murine CRC cell line CT26, MK2 inhibition led to a significant reduction in tumor volume. medchemexpress.comgcs-web.com Specifically, treatment of CT26 cells with the this compound PF-3644022 resulted in a 60% reduction in tumor volume. gcs-web.com

The anti-tumor effect is largely attributed to the suppression of pro-inflammatory cytokines. Tumor cells treated with MK2 inhibitors produced 80% less Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.comgcs-web.com These cytokines are known to promote tumor growth and invasion. When these cytokines were experimentally replenished in the tumors, the anti-proliferative effect of MK2 inhibition was reversed, leading to the restoration of tumor growth. medchemexpress.comgcs-web.com This demonstrates the critical role of the MK2-cytokine axis in driving CRC proliferation. medchemexpress.comgcs-web.com

Interactive Data Table: MK2 Inhibition in Colorectal Cancer Models

Model SystemThis compoundKey FindingsReference
AOM/DSS Mouse ModelThis compoundEliminated tumor development. Drastically reduced IL-1β, IL-6, and TNF-α levels. medchemexpress.comgcs-web.com
CT26 Syngeneic Mouse ModelPF-3644022Reduced tumor volume by 60% and decreased tumor cell invasion. medchemexpress.comgcs-web.com
CT26 Tumor Organ CultureThis compoundReduced production of IL-1β, IL-6, and TNF-α by 80%. medchemexpress.comgcs-web.com

Detailed preclinical research findings focusing specifically on the efficacy of MK2 inhibitors in lung cancer models were not available in the searched sources. While the p38/MK2 pathway is implicated in a broad range of cancers, specific experimental data on its inhibition in lung cancer models was not identified. mdpi.com

In glioblastoma, the most aggressive type of brain tumor, the effect of MK2 inhibition is highly dependent on the status of the tumor suppressor gene p53.

Detailed Research Findings: Research in glioblastoma cell models has shown that MK2 inhibition has disparate effects based on p53 functionality. In glioblastoma cells with wild-type p53 (p53wt), inhibiting MK2 led to the stabilization of p53, which in turn strongly attenuated cell proliferation by inducing a state of cellular senescence. wustl.edu The efficacy of MK2 inhibition in inducing senescence was particularly enhanced when combined with the standard-of-care chemotherapy agent temozolomide (B1682018). wustl.edu

Conversely, in glioblastoma models with mutated p53, MK2 inhibition was found to increase the stability of the mutant p53 protein. wustl.edu This stabilization unexpectedly enhanced the proliferation of p53-mutant glioblastoma stem cells. wustl.edu These findings suggest that while MK2 represents a promising drug target in the approximately 70% of glioblastomas that harbor a wild-type TP53 gene, targeting it in tumors with TP53 mutations could potentially accelerate disease progression. wustl.edu

Interactive Data Table: MK2 Inhibition in Glioblastoma Models

Model SystemThis compound EffectKey FindingsReference
p53 wild-type Glioblastoma CellsInhibitionAttenuated cell proliferation through p53 stabilization and induction of senescence. wustl.edu
p53-mutant Glioblastoma CellsInhibitionIncreased stability of p53 mutants and enhanced proliferation of cancer stem cells. wustl.edu

Head and Neck Squamous Cell Carcinoma (HNSCC) Models

Preclinical research into the efficacy of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors for Head and Neck Squamous Cell Carcinoma (HNSCC) has utilized a range of in vitro and in vivo models to simulate the complex biology of the disease. In vitro studies have frequently employed established human HNSCC cell lines, including p16-negative/HPV-negative lines like TU167 and Cal27, and p16-positive/HPV-positive lines such as UM-SCC47. nih.govnih.govtmc.edu Murine HNSCC cell lines, such as the metastatic Ly2 cells, have also been used. nih.gov

To investigate the specific role of MK2, researchers have used both pharmacologic and genetic inhibition methods. The small molecule inhibitor PF-3644022 is a commonly used pharmacological tool to block MK2 activity in these cell lines. nih.govnih.govresearchgate.net Genetic approaches include the use of short hairpin RNA (shRNA), small interfering RNA (siRNA), and the CRISPR-Cas9 gene-editing system to knock down or knock out the MK2 gene, providing a complementary method to pharmacological inhibition. nih.govtmc.eduresearchgate.net

These in vitro findings have been extended to more complex in vivo systems. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, have been crucial for studying this compound efficacy in a system that better retains the characteristics of the original human tumor. nih.govnih.gov Orthotopic models, such as implanting murine Ly2 cells into the corresponding anatomical site in immunocompetent mice, have been instrumental in studying tumor growth, metastasis to lymph nodes and lungs, and the formation of circulating tumor cells (CTCs) in a more physiologically relevant microenvironment. nih.govnih.govresearchgate.net

Mechanisms of Anti-Tumorigenic Activity

Suppression of Cell Proliferation and Clonogenic Survival

The inhibition of the p38/MK2 pathway has been shown to impact the proliferative and survival capabilities of HNSCC cells. Studies using pyrrolone-fused benzosuberene (PfBS) this compound analogues demonstrated an impediment to both HPV-positive and HPV-negative HNSCC cell proliferation. nih.govnih.gov In addition to reducing proliferation, MK2 inhibitors have been observed to decrease the clonogenic survival of HNSCC cells in a dose-dependent manner. nih.govnih.gov This suggests that targeting MK2 can compromise the ability of single cancer cells to grow into a colony.

However, the effect on proliferation may be context-dependent. One study using stable shRNA to suppress MK2 expression in TU167 and Cal27 HNSCC cell lines found that the loss of MK2 did not significantly affect cell growth or the ability of the cells to form colonies under baseline conditions. tmc.edu This contrasts with findings where pharmacologic MK2 inhibition suppressed the growth of a patient-derived tumor in nude mice. nih.gov These differing observations highlight the complexity of MK2's role in tumor cell proliferation, which may vary based on the specific HNSCC subtype, the model system used, and whether inhibition is genetic or pharmacologic.

Table 1: Effects of MK2 Inhibition on HNSCC Cell Proliferation and Survival

Model System/Cell LineThis compound/MethodObserved EffectReference
HPV+ and HPV- HNSCC CellsPfBS AnaloguesImpeded cell proliferation nih.govnih.gov
HNSCC CellsMK2-inhibitorsLowered clonogenic survival in a dose-dependent manner nih.govnih.gov
Patient-Derived Tumor (in nude mice)PF-3644022Significantly suppressed growth nih.gov
TU167 and Cal27 CellsshRNA knockdownDid not significantly affect cell growth or colony formation tmc.edu
Induction of Apoptosis

The role of MK2 inhibitors in directly inducing apoptosis—a form of programmed cell death—in HNSCC is multifaceted and appears to be significantly enhanced when combined with other therapies like radiation. The p38/MK2 signaling pathway is known to activate Heat Shock Protein 27 (HSP27), a chaperone protein involved in cell survival and the inhibition of apoptosis. nih.gov Pharmacologic inhibition or gene silencing of MK2 has been shown to abrogate the expression of HSP27. nih.gov By inhibiting MK2 and consequently its downstream anti-apoptotic targets like HSP27, cancer cells can become more susceptible to cell death.

While some research indicates that MK2 is involved in cellular apoptosis, MK2 inhibitors alone may not be potent inducers of this process. researchgate.net However, their role becomes more pronounced in combination therapy. MK2 inhibitors significantly enhance radiation-induced cell death, demonstrating a radiosensitizing effect. nih.govnih.gov This suggests that by blocking the stress-response pathway mediated by MK2, the inhibitors lower the threshold for apoptosis initiated by DNA-damaging agents like radiation.

Table 2: MK2 Inhibition and Apoptosis in HNSCC

Model System/Cell LineThis compound/MethodKey FindingReference
HNSCC Cell LinesPharmacologic inhibition / siRNAAbrogated expression of the anti-apoptotic downstream target HSP27 nih.gov
HNSCC CellsPfBS Analogues + Gamma RadiationSignificantly enhanced radiation-induced cell death nih.govnih.gov
HNSCC CellsGeneral MK2 InhibitionMK2 is widely reported for its involvement in apoptosis researchgate.net
Inhibition of Cell Migration and Invasion

A consistent finding in preclinical HNSCC studies is the potent ability of MK2 inhibitors to suppress tumor cell migration and invasion, which are critical first steps in cancer metastasis. nih.govresearchgate.net Both genetic silencing of MK2 (using shRNA and CRISPR-Cas9) and pharmacologic inhibition (using PF-3644022) have been shown to cause a significant reduction in tumor cell migration and invasion. nih.govresearchgate.net These effects have been observed in classic 2D in vitro culture assays as well as in more complex 3D spheroid models designed to better mimic the tumor microenvironment. researchgate.netbiorxiv.org

Table 3: Impact of MK2 Inhibition on HNSCC Cell Migration and Invasion

Model System/Cell LineThis compound/MethodObserved EffectReference
Human and Murine HNSCC Cell LinesshRNA / CRISPR-Cas9 Knockdown/outSignificantly diminished cell migration and invasion in 2D and 3D assays researchgate.netbiorxiv.org
Human HNSCC Cell LinesSilencing with shRNASignificant reduction in tumor cell migration-invasion in a microphysiologic system nih.govresearchgate.net
Ly2 Murine Cells (Orthotopic Model)PF-3644022 / CRISPR-Cas9Reduced circulating tumor cells, fewer lymph node and lung metastases nih.govnih.gov
HPV+ and HPV- HNSCC CellsPfBS AnaloguesImpeded two-dimensional migration nih.govnih.gov
Reversal of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their polarity and adhesion, gaining migratory and invasive properties to become mesenchymal cells. This process is strongly implicated in cancer progression and metastasis. researchgate.net Preclinical studies have shown that the MK2 pathway is involved in regulating EMT in HNSCC. Inhibition of MK2 can suppress radiotherapy-induced EMT gene expression. researchgate.netbiorxiv.org

RNA sequencing analysis of HNSCC cell lines following MK2 knockdown revealed a significant increase in cell adhesion molecules like E-cadherin (an epithelial marker) and a decrease in N-cadherin (a mesenchymal marker). researchgate.netbiorxiv.org Furthermore, the expression of key EMT-driving transcription factors, such as Snail, was substantially reduced in MK2 shRNA and knockout cell lines. researchgate.netbiorxiv.org These molecular changes suggest a shift from a mesenchymal back to a more epithelial phenotype. researchgate.net However, some research notes that while MK2 inhibition appears to disorder the EMT process, it may not be the sole primary driver of the observed reduction in metastasis, indicating a complex mechanism. nih.gov

Table 4: Effects of MK2 Inhibition on EMT in HNSCC

Model System/Cell LineThis compound/MethodKey Molecular/Phenotypic ChangeReference
HNSCC CellsMK2 InhibitionSuppressed radiotherapy-induced EMT gene expression researchgate.netbiorxiv.org
Human HNSCC Cell LinesshRNA KnockdownIncreased E-cadherin, decreased N-cadherin researchgate.netbiorxiv.org
HNSCC Cell LinesshRNA / KnockoutSubstantially reduced expression of Snail researchgate.netbiorxiv.org
Human HNSCC Cell LinesPF-3644022Reduced EMT gene expression in vitro nih.gov
Modulation of DNA Damage Response

The DNA Damage Response (DDR) is a network of pathways that cells use to repair damaged DNA. Cancer therapies like radiation work by inducing extensive DNA damage, and resistance can arise from a highly efficient DDR. MK2 has been shown to play a role in the DDR, and its inhibition can sensitize cancer cells to treatment. tmc.edu Studies have demonstrated that combining MK2 inhibition with radiotherapy leads to improved tumor control and survival in patient-derived xenograft models. nih.gov

Mechanistically, suppressing MK2 expression in HNSCC cell lines was found to increase genomic instability following radiation treatment. tmc.edu Specifically, cells with suppressed MK2 exhibited a significant increase in the formation of micronuclei—small, extranuclear bodies containing damaged chromosome fragments—after being exposed to radiation. tmc.edu This points to a role for MK2 in controlling the DDR. tmc.edu Further evidence comes from studies using PfBS this compound analogues, where γ-H2AX immunostaining revealed that these compounds impaired DNA damage repair in HNSCC cells after gamma radiation exposure. nih.gov By disrupting the DDR, MK2 inhibitors can lower the threshold for lethal DNA damage, thereby enhancing the efficacy of radiotherapy. nih.govnih.gov

Table 5: MK2 Inhibition and the DNA Damage Response in HNSCC

Model System/Cell LineThis compound/MethodObserved Effect on DNA Damage ResponseReference
TU167 and Cal27 CellsshRNA knockdown + RadiationIncreased formation of micronuclei, indicating increased genomic instability tmc.edu
HNSCC CellsPfBS Analogues + Gamma RadiationImpaired DNA damage repair (based on γ-H2AX staining) nih.gov
HNSCC PDX ModelsThis compound + RadiotherapyImproved overall tumor control and survival nih.gov

Inflammatory and Autoimmune Disease Research Applications of MK2 Inhibitors

Rheumatoid Arthritis Models

In preclinical models of rheumatoid arthritis (RA), MK2 inhibitors have shown promise in reducing the inflammatory cascade that leads to joint destruction. In a rat model of chronic inflammation induced by streptococcal cell wall, the this compound PF-3644022 demonstrated significant anti-inflammatory efficacy. Oral administration of this compound led to a dose-dependent reduction in paw swelling. nih.gov

CompoundAnimal ModelKey FindingsReference
PF-3644022Rat streptococcal cell wall-induced arthritisDose-dependent inhibition of paw swelling with an ED50 of 20 mg/kg. nih.gov
ATI-450Rat streptococcal cell wall-induced arthritisDemonstrated joint protective effects and preservation of bone mineral density. aclaristx.com
ATI-450 (Clinical Data Context)Human RA PatientsReduced median hs-CRP levels by ≥42%; Reduced endogenous plasma levels of TNF-α, MIP-1β, IL-6, and IL-8. nih.govnih.govbiorxiv.org

Inflammatory Bowel Disease (IBD) and Colitis Models

The role of MK2 in the pathogenesis of inflammatory bowel disease (IBD) has been investigated in various preclinical models. In mouse models of colitis, MK2 has been identified as a key driver of inflammation. aclaristx.com Treatment with the this compound ATI450 in mice with active colitis was found to reduce inflammatory signaling in the colon and alleviate the clinical and histological features of the disease. aclaristx.com

Further studies have highlighted the specificity of the MK2 pathway in different forms of IBD. For instance, in Crohn's disease (CD), the MK2 pathway is highly expressed and activated, and its inhibition has been shown to decrease the expression of matrix metalloproteinases (MMPs) and subsequent cleavage of checkpoint molecules, which are processes that enhance T cell activity. nih.gov In ex vivo studies with CD tissues, MK2 inhibitors led to a decrease in the production of IL-1β, IL-6, and TNFα. nih.gov

In fibroblast-specific MK2 knockout mice subjected to chronic dextran sulfate sodium (DSS) colitis, there was a notable reduction in colonic inflammation, pro-fibrotic gene expression, and extracellular matrix deposition, indicating a direct role for MK2 in the fibrotic complications of IBD. biorxiv.orgtandfonline.com

Compound/ModelAnimal/Tissue ModelKey FindingsReference
ATI450Mouse models of IBDReduced inflammatory signaling and alleviated clinical and histological features of colitis. aclaristx.com
MK2 Inhibitors (General)Crohn's Disease (CD) ex vivo tissuesDecreased production of IL-1β, IL-6, and TNFα; Reduced expression of MMP1, MMP2, MMP10, and MMP12. nih.gov
PF-3644022IL-10 knockout murine colitis model & CD tissue explantsSignificantly reduced pro-fibrotic responses. tandfonline.com
CD4-specific MK2 knockdownChronic DSS colitis mouse modelDecreased colonic inflammation, IFNγ, and IL-17; Reduced pro-fibrotic gene expression and extracellular matrix deposition. biorxiv.org

Pulmonary Hypertension Models

Preclinical research has implicated MK2 in the pathogenesis of pulmonary hypertension (PH). In a rat model where PH was induced by monocrotaline, administration of the this compound MMI-0100 resulted in a significant decrease in right ventricle pressure and hypertrophy, which are hallmarks of the disease. nih.govdrugtargetreview.comnih.gov This was observed in both preventive and curative study designs. nih.govdrugtargetreview.com

The therapeutic effects of MMI-0100 in this model were multifaceted. It led to improved cardiac function, reversal of pulmonary vascular remodeling, and enhanced pulmonary vascular relaxation. nih.govdrugtargetreview.comnih.gov Furthermore, studies using MK2 knockout mice confirmed these findings; these mice failed to develop PH when treated with monocrotaline. nih.govdrugtargetreview.com In vitro studies on human pulmonary artery smooth muscle cells exposed to hypoxia also showed that MK2 inhibition reversed the increases in inflammatory cytokines, cell proliferation, and mitochondrial dysfunction. nih.govdrugtargetreview.com

Compound/ModelAnimal ModelKey FindingsReference
MMI-0100Monocrotaline-induced PH in ratsDecreased right ventricle pressure and hypertrophy; Improved cardiac function; Reversed pulmonary vascular remodeling. nih.govdrugtargetreview.comnih.gov
MK2 Knockout MiceMonocrotaline-induced PHFailed to develop PH; No increase in right ventricle pressure or hypertrophy. nih.govdrugtargetreview.com
MK2 siRNAHypoxic human pulmonary artery smooth muscle cellsReversed increases in inflammatory cytokines, proliferation, and mitochondrial dysfunction. nih.govdrugtargetreview.com

Neuroinflammation Models (e.g., Alzheimer's Disease, Parkinson's Disease)

The role of MK2 in neuroinflammation is an active area of investigation, with implications for neurodegenerative diseases like Alzheimer's and Parkinson's. In the context of Alzheimer's disease, chronic neuroinflammation is considered a core pathological feature. stanford.edu The activation of MK2 is linked to the production of pro-inflammatory cytokines in the brain. stanford.edu MK2-deficient microglial cells have shown a reduced capacity to produce pro-inflammatory mediators and are less neurotoxic. stanford.edu The peptide inhibitor MMI-0100 has been shown to attenuate neuroinflammation and memory impairments induced by amyloid-β (Aβ) and lipopolysaccharide (LPS). stanford.eduresearchgate.net Similarly, the inhibitor PF-3644022 significantly blocked Aβ-induced cytokine levels and synaptic dysfunction in vivo. the-rheumatologist.org

In preclinical models relevant to Parkinson's disease, MK2 knockout mice exhibited reduced neuroinflammation and less degeneration of dopaminergic neurons in the substantia nigra after exposure to the neurotoxin MPTP. drugtargetreview.com While specific MK2 inhibitors have not been extensively tested in dedicated Parkinson's animal models, their potential to modulate neuroinflammatory responses suggests a therapeutic avenue. nih.gov The p38/MK2 signaling pathway is known to be involved in microglial and astrocytic activation, which contributes to neuronal damage in Parkinson's disease. nih.gov

Compound/ModelDisease ModelKey FindingsReference
MMI-0100Aβ and LPS-induced neuroinflammation (Alzheimer's)Attenuated neuroinflammation and memory impairments. stanford.eduresearchgate.net
PF-3644022Aβ-insult in vivo (Alzheimer's)Blocked cytokine levels and synaptic dysfunction. the-rheumatologist.org
MK2 Knockout MiceMPTP model (Parkinson's)Reduced neuroinflammation and less degeneration of dopaminergic neurons. drugtargetreview.com
MK2 Knockout MicrogliaLPS or Aβ stimulation (Alzheimer's)Inhibited release of pro-inflammatory mediators (TNF-α, KC, MIP-1α) and protected against neuronal toxicity. nih.gov

Fibrotic Conditions (e.g., Pulmonary Fibrosis, Cardiac Fibrosis)

MK2 inhibitors have demonstrated anti-fibrotic effects in various preclinical models. In the context of pulmonary fibrosis, elevated levels of activated MK2 have been found in both human idiopathic pulmonary fibrosis (IPF) lung tissue and in the mouse bleomycin (B88199) model of lung fibrosis. dovepress.com The this compound MMI-0100 was able to inhibit the invasive capacity of lung fibroblasts from IPF patients and from mice with bleomycin-induced fibrosis. dovepress.com In vivo, administration of MMI-0100 attenuated bleomycin-induced lung fibrosis, reducing hyaluronan accumulation and collagen content. dovepress.com

In models of cardiac fibrosis, MK2 inhibition has also shown significant therapeutic potential. The peptide inhibitor MMI-0100 has been found to alleviate cardiac fibrosis following myocardial infarction and in a chronic model of fibrosis induced by cardiomyocyte-specific protein expression. clinicaltrials.govnih.gov Treatment with MMI-0100 inhibited the differentiation of fibroblasts into myofibroblasts, reduced extracellular collagen deposition, and ultimately alleviated cardiac fibrosis. clinicaltrials.gov

CompoundDisease ModelKey FindingsReference
MMI-0100Bleomycin-induced pulmonary fibrosis (mouse)Attenuated lung fibrosis, reduced hyaluronan and collagen content, and inhibited fibroblast invasion. dovepress.com
MMI-0100Myocardial infarction-induced cardiac fibrosis (mouse)Inhibited cardiac fibrosis by acting on cardiomyocytes and fibroblasts. clinicaltrials.govnih.gov
MMI-0100Chronic cardiac fibrosis model (mouse)Inhibited αSMA expression, blocked fibroblast differentiation, and reduced collagen deposition. clinicaltrials.gov
Mangiferin (via TGF-β/p38/MK2 inhibition)D-galactose-induced aging and cardiac fibrosis (rat)Attenuated age-related cardiac declines and fibrosis. scienceopen.com

Acute Respiratory Distress Syndrome Models

The role of MK2 in acute respiratory distress syndrome (ARDS) is complex, as it is intertwined with the broader MAP kinase signaling network. michaeljfox.orgresearchgate.net However, there is preclinical evidence to suggest that MK2 inhibition could be beneficial. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), a condition that can lead to ARDS, the peptide-mediated inhibition of MK2 with MMI-0100 was shown to reduce the expression of intercellular adhesion molecule-1 (ICAM-1) in pulmonary microvascular endothelial cells, which in turn reduced lung inflammation. nih.gov

While specific MK2 inhibitors are still under extensive investigation for ARDS, studies on broader kinase inhibitors that affect the MAPK pathway provide some insights. For example, the multikinase inhibitor GSK3179106, which has activity against MAPK pathway kinases, significantly reduced the total cell count in bronchoalveolar lavage fluid and attenuated inflammatory cell infiltration and pulmonary edema in an LPS-induced ALI mouse model. nih.gov This suggests that targeting this signaling cascade, of which MK2 is a critical component, holds therapeutic potential for ARDS.

Compound/ApproachAnimal ModelKey FindingsReference
MMI-0100LPS-induced acute lung injury (mouse)Reduced endothelial ICAM-1 expression and lung inflammation. nih.gov
GSK3179106 (Multikinase inhibitor)LPS-induced acute lung injury (mouse)Significantly reduced total cell count in BALF, inflammatory cell infiltration, and pulmonary edema. nih.gov
MAP2K2 DeletionPseudomonas aeruginosa-induced acute lung injury (mouse)Faster resolution of alveolar neutrophilia and vascular leak, suggesting MAP2K2 deactivation is key to ALI resolution.

Postoperative Ileus Models

Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by impaired intestinal motility driven by an inflammatory response. nih.gov Preclinical studies in mouse models of POI have identified the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway as a key mediator of this response. nih.govnih.gov

In these models, manipulation of the bowel was found to cause an upregulation of MK2 activation within the intestinal muscularis. nih.gov The administration of an this compound prior to the surgical manipulation demonstrated significant efficacy in mitigating the pathological features of POI. nih.gov Treatment with the inhibitor led to a marked reduction in the infiltration of key immune cells, including myeloperoxidase-positive polymorphonuclear neutrophils, mast cells, and monocyte-derived macrophages, into the muscularis layer of the intestine. nih.gov

Furthermore, MK2 inhibition effectively suppressed the surgically-induced expression of multiple pro-inflammatory genes. nih.gov This intervention prevented the loss of intestinal smooth muscle contractility and preserved gastrointestinal transit ability, which are typically compromised in POI. nih.gov These findings underscore that MK2 is central to the cellular inflammatory events in POI, and its inhibition presents a promising strategy for preventing the condition. nih.govnih.gov

Table 1: Effect of MK2 Inhibition on Pro-inflammatory Gene Expression in a Mouse POI Model Data synthesized from preclinical findings.

Pro-inflammatory GeneEffect of this compound Treatment
Tumor necrosis factor-α (TNF-α)Reduced Expression nih.gov
Interleukin-6 (IL-6)Reduced Expression nih.gov
Interleukin-1β (IL-1β)Reduced Expression nih.gov
Macrophage inflammatory protein-1α (MIP-1α)Reduced Expression nih.gov
Monocyte chemotactic protein-1 (MCP-1)Reduced Expression nih.gov
Intercellular adhesion molecule-1 (ICAM-1)Reduced Expression nih.gov

Pathogen-Induced Inflammatory Response Models (e.g., Shiga Toxin, Clostridium difficile)

MK2 inhibitors have been investigated for their ability to control inflammatory responses triggered by specific bacterial pathogens.

Shiga Toxin (STx): Infection with Shiga toxin (STx)-producing bacteria can lead to severe extraintestinal complications, largely driven by an intense inflammatory response. nih.govnih.gov Research has shown that STx activates the p38 mitogen-activated protein kinase (MAPK) pathway, and subsequently its downstream target, MK2. nih.govnih.gov In vitro studies using both genetic (siRNA) and chemical inhibition of MK2 demonstrated a significant decrease in the inflammatory response to STx. nih.govnih.gov The activation of MK2 by the toxin was found to be dependent on damage to the ribosome, rather than a general inhibition of protein translation. nih.gov Specifically, the this compound PF-3644022 was shown to significantly block the production of inflammatory cytokines IL-6, IL-8, MCP-1, and MIP-1α in human kidney cells stimulated with Shiga toxin 2a (Stx2a). jmb.or.kr These findings suggest that inhibiting MK2 could be a valuable therapeutic approach to lessen the immunopathological damage associated with STx-mediated diseases. nih.govnih.gov

Clostridium difficile: The toxins produced by Clostridium difficile, TcdA and TcdB, are known to cause significant intestinal inflammation. nih.gov Studies have revealed that these toxins induce a p38-dependent activation of MK2 in intestinal epithelial cells. nih.govnih.gov The subsequent release of pro-inflammatory cytokines, such as IL-8 and GROα, was shown to be dependent on MK2 activity. nih.govnih.gov In preclinical models, the use of an MK2 kinase inhibitor, PHA-781089, completely inhibited the TcdB-induced secretion of IL-8 and GROα from cultured enterocytes. nih.gov The p38-MK2 pathway has been shown to be activated in the colons of infected animals and is also activated in human patients with C. difficile infection (CDI). nih.govnih.gov This indicates that toxin-induced MK2 activation is a key driver of the intestinal inflammation characteristic of CDI. nih.gov

Table 2: Effect of MK2 Inhibition in Pathogen-Induced Inflammation Models Data synthesized from preclinical findings.

Pathogen ModelThis compound UsedKey Findings
Shiga ToxinPF-3644022Significantly reduced Stx2a-induced production of IL-6, IL-8, MCP-1, and MIP-1α. jmb.or.kr
Clostridium difficilePHA-781089Completely blocked TcdB-induced IL-8 and GROα secretion from enterocytes. nih.gov

Therapeutic Sensitization Strategies with MK2 Inhibitors

Chemosensitization in Preclinical Cancer Models

MK2 inhibitors are being explored as agents to increase the sensitivity of cancer cells to conventional chemotherapy, potentially overcoming resistance and enhancing treatment efficacy.

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), treatment with the FOLFIRINOX chemotherapy regimen was found to dramatically upregulate the MK2 enzyme. wustl.edu This suggests a pro-survival response by the cancer cells. When the this compound zunsemetinib (B10823818) (also known as ATI-450) was combined with FOLFIRINOX in an aggressive KPC mouse model of pancreatic cancer, the combination therapy potently synergized, leading to the near-complete ablation of cancer foci. wustl.eduresearchgate.net This combined treatment also resulted in significantly improved mouse survival. researchgate.net Notably, the addition of the this compound appeared to mitigate some of the intestinal damage associated with FOLFIRINOX treatment. wustl.eduresearchgate.net These preclinical data provide a strong rationale for combining MK2 inhibitors with FOLFIRINOX in a clinical setting. researchgate.net

The efficacy of the chemotherapeutic agent gemcitabine (B846) has also been linked to MK2 activity. In preclinical studies using pancreatic cancer cell lines that are moderately to strongly sensitive to gemcitabine, the inhibition of MK2 was found to reduce the intensity of the DNA damage response, a key mechanism of gemcitabine's action. nih.gov This intervention enhanced the survival of the cancer cells, indicating that MK2 plays a role in mediating gemcitabine's cytotoxic effects. nih.gov The study found that MK2 inhibition rescued cancer cells from the proliferation arrest induced by the drug. nih.gov This suggests a complex interaction where MK2 activity is a determinant of the cellular response to gemcitabine in pancreatic cancer. nih.gov

The proteasome inhibitor bortezomib is an established cancer therapy, but resistance can limit its effectiveness. nih.govbohrium.com Preclinical data suggest that MK2 may play a role in this resistance. In multiple myeloma models, MK2 overexpression has been associated with chemoresistance to bortezomib by reducing apoptosis. researchgate.net Research using a mouse model demonstrated that combining an this compound (this compound IV) with bortezomib suppressed the proliferation of multiple myeloma cells. researchgate.net This combination therapy also led to improved survival in the animal models, highlighting the potential of MK2 inhibition to enhance the efficacy of bortezomib. researchgate.net

Table 3: Preclinical Chemosensitization with MK2 Inhibitors Data synthesized from preclinical findings.

Chemotherapeutic AgentCancer ModelThis compoundObserved Synergistic Effect
FOLFIRINOXPancreatic Cancer (KPC mouse model)Zunsemetinib (ATI-450)Near-complete ablation of cancer; improved survival. wustl.eduresearchgate.net
GemcitabinePancreatic Cancer (Cell lines)Generic this compoundMK2 inhibition reduced DNA damage response, indicating MK2 mediates gemcitabine's effect. nih.gov
BortezomibMultiple Myeloma (Mouse model)This compound IVSuppressed cell proliferation; improved survival. researchgate.net

Radiosensitization in Preclinical Cancer Models

Radiation therapy (RT) is a fundamental component of cancer treatment, but intrinsic and acquired radioresistance remains a major obstacle to its success. nih.govfrontiersin.org The p38/MK2 pathway is a key player in the cellular stress response activated by radiation, making it a prime target for radiosensitization strategies. nih.gov

Preclinical studies in head and neck squamous cell carcinoma (HNSCC) have provided direct evidence for the role of MK2 in mediating radioresistance. nih.gov In HNSCC cell lines, pharmacologic inhibition of MK2 with PF-3644022 or genetic silencing of MK2 abrogated the increase in inflammatory cytokine production and the expression of the downstream target heat shock protein 27 (HSP27) that is typically induced by radiation. nih.gov In vivo, patient-derived xenograft (PDX) models of HNSCC treated with a combination of radiation and an this compound showed significantly decreased tumor growth and increased survival compared to either treatment alone. nih.gov These results strongly suggest that MK2 activation is a mechanism of radiation resistance and that its inhibition can act as a potent radiosensitizer. nih.gov The broader field of combining targeted agents with radiotherapy supports this concept, with numerous preclinical studies showing that inhibitors of DNA damage response (DDR) pathways can act as effective radiosensitizers. frontiersin.orgnih.gov

Cancer ModelThis compoundTreatment CombinationKey FindingsReference
Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines and PDX modelsPF-3644022Radiation Therapy (RT)Combination therapy decreased tumor growth and increased survival in vivo; abrogated RT-induced inflammatory cytokine expression in vitro. nih.gov

Mechanisms of Resistance to Mk2 Inhibition and Strategic Combination Therapies

Characterization of Intrinsic Resistance Mechanisms to MK2 Inhibitors

Intrinsic, or de novo, resistance occurs when a tumor fails to respond to a targeted therapy from the outset. nih.gov While specific mechanisms of intrinsic resistance to MK2 inhibitors are still under active investigation, principles derived from other kinase inhibitors offer a framework for understanding potential factors.

General mechanisms of intrinsic resistance include:

Tumor Intrinsic Factors: These can involve pre-existing genetic alterations in the target gene or in other parallel signaling pathways. nih.gov For instance, certain mutations can render the target protein insensitive to the drug. nih.gov In the context of MK2 inhibition, this could theoretically involve polymorphisms or mutations in the MAPKAPK2 gene that alter the drug-binding site.

Absence or Modification of the Drug Target: Some tumor types may simply lack the specific molecular target the drug is designed to inhibit. youtube.com

Pre-existing Activation of Bypass Pathways: Tumors may have co-activated survival pathways that are not dependent on the MK2 signaling axis. This allows the cancer cells to continue to proliferate and survive despite effective inhibition of MK2.

While extensive clinical data on intrinsic resistance to MK2 inhibitors is not yet available, it is a critical area of research as these agents progress through clinical trials. Identifying biomarkers that predict a lack of response will be essential for patient selection and for designing effective therapeutic strategies.

Exploration of Acquired Resistance Mechanisms

Acquired resistance develops after an initial period of response to therapy, signifying that the tumor has evolved mechanisms to evade the drug's effects. nih.gov The emergence of drug-resistant subclones is a common cause of treatment failure for many kinase inhibitors. nih.gov The primary mechanisms by which tumors acquire resistance to kinase inhibitors include:

Target Modification: This involves genetic changes to the target protein itself. nih.gov Amplification of the gene encoding the target kinase can lead to its overexpression, effectively "out-competing" the inhibitor. nih.gov Alternatively, the development of secondary mutations within the kinase domain can prevent the drug from binding, while preserving the kinase's enzymatic activity. nih.govresearchgate.net

Activation of Bypass Signaling Pathways: Cancer cells exhibit significant signaling plasticity. nih.gov When a key pathway like the p38/MK2 axis is blocked, cells can compensate by upregulating parallel or alternative survival pathways to maintain proliferation and evade apoptosis. nih.govnih.gov For example, resistance to inhibitors targeting the MAPK/ERK pathway has been shown to involve the activation of other receptor tyrosine kinases. nih.govtum.de

Histological Transformation: In some cases, tumors can undergo a fundamental change in their cellular identity, a process known as histological transformation, rendering the initial therapy ineffective. nih.gov

While these mechanisms have been documented for inhibitors of kinases like EGFR and BRAF, they represent plausible routes for the development of acquired resistance to MK2 inhibitors. nih.govnih.gov As with intrinsic resistance, further research is needed to identify the specific alterations that drive acquired resistance to this class of drugs in a clinical setting.

Rationales for Synergistic Therapeutic Approaches

To counteract resistance and enhance therapeutic efficacy, MK2 inhibitors are being explored in combination with other treatment modalities. The rationale for these combinations is often to target the cancer cells through complementary mechanisms, either by sensitizing them to standard treatments or by simultaneously blocking multiple critical survival pathways. nih.gov

The cellular stress induced by DNA-damaging chemotherapeutic agents is known to activate the p38/MK2 pathway, which in turn can trigger cell cycle arrest and other pro-survival mechanisms. nih.govnih.gov Inhibiting MK2 can therefore abrogate this protective response, making cancer cells more vulnerable to the cytotoxic effects of chemotherapy.

Research has demonstrated that small molecule inhibitors of the p38/MK2 pathway can enhance the sensitivity of cancer cells to DNA-damaging agents. nih.gov For example, in preclinical models of small cell lung cancer (SCLC), the MK2 inhibitor MK2.III was shown to significantly enhance the cell-killing effects of etoposide (B1684455). nih.gov This combination resulted in a 45% greater suppression of tumor xenografts compared to etoposide alone. nih.gov Similarly, the p38α inhibitor Ralimetinib has shown promise when combined with chemotherapy in trials for female cancers and glioblastoma. nih.gov This chemosensitization strategy is a promising avenue for improving the efficacy of established cancer treatments. youtube.com

Similar to chemotherapy, radiation therapy (RT) is a cellular stressor that activates the p38/MK2 pathway, which can lead to inflammation and contribute to radioresistance. nih.govnih.gov Therefore, inhibiting MK2 presents a logical strategy to increase tumor radiosensitivity.

Studies in head and neck squamous cell carcinoma (HNSCC) have shown that elevated levels of phosphorylated MK2 (p-MK2) are associated with poorer prognoses. nih.gov In HNSCC cell lines, pharmacologic inhibition with PF-3644022 or genetic knockdown of MK2 was found to block radiation-induced inflammatory cytokine production. nih.gov In patient-derived xenograft models of HNSCC, the combination of an this compound and radiation resulted in superior tumor growth delay and improved survival. nih.gov Further research in bladder cancer has confirmed that loss of MK2 enhances radiation-mediated apoptosis, suggesting that MK2 inhibition could be a valuable tool to decrease RT resistance and improve outcomes in organ-sparing treatment protocols. nih.govresearchgate.net

The complexity and redundancy of cancer cell signaling often necessitate the simultaneous inhibition of multiple pathways to achieve a durable response. nih.gov This approach aims to prevent the cancer cells from adapting and escaping through compensatory signaling loops. nih.gov

A compelling example of this strategy is the combined inhibition of MK2 and Checkpoint Kinase 1 (Chk1), particularly in cancers driven by KRAS mutations. nih.gov KRAS-mutant cancers often have high levels of intrinsic genotoxic stress, making them dependent on both the MK2 and Chk1 cell cycle checkpoint pathways for survival. nih.gov Simultaneous inhibition of both kinases has been shown to cause a synergistic induction of mitotic catastrophe and apoptotic cell death in KRAS-mutant cells. nih.gov This dual-checkpoint blockade has been validated in various preclinical cancer models and is proposed as a promising therapeutic strategy for these difficult-to-treat cancers. nih.gov The principle of combining inhibitors that target different nodes within an interconnected signaling network holds significant promise for creating more effective and robust anti-cancer therapies. chemistryviews.orgmdpi.com

Methodological Advances in Mk2 Inhibitor Research

High-Throughput Screening Techniques for Hit Identification

High-throughput screening (HTS) plays a crucial role in identifying initial "hits" in MK2 inhibitor discovery. This involves rapidly testing large libraries of compounds for their ability to inhibit MK2 activity. For instance, affinity selection–mass spectrometry (AS-MS)-based HTS, utilizing platforms like the Automated Ligand Identification System (ALIS), has been employed to discover novel series of non-ATP-competitive MK2 inhibitors. This method allowed for the screening of mixture-based combinatorial libraries using recombinant purified MK2 protein. nih.govcapes.gov.br

Another HTS approach involves cell-based assays that monitor downstream effects of MK2 inhibition. A p38 substrate-specific MK2-EGFP translocation assay, integrated into a semi-automated image-based High Content Analysis (HCA) system, has been used to screen combinatorial libraries. This assay determines the redistribution levels of MK2-EGFP upon activation of the Rac/p38 pathway in the presence of test compounds, identifying new candidates that modulate p38 activity in living cells by blocking MK2 translocation from the nucleus to the cytoplasm. plos.org Approximately 300-400 highly effective p38 inhibitors were identified in an initial screening round using this method at a concentration of 15 µM. plos.org

Furthermore, novel cell-based luminescence assays have been developed to identify compounds that inhibit the interaction between MK2 and its substrates, such as OCT4. Screening approximately 80,000 compounds using such an assay identified 65 hits that inhibited the MK2-OCT4 interaction. nih.gov

Advanced Biophysical and Biochemical Studies

Biophysical and biochemical studies are essential for characterizing the interaction between MK2 and potential inhibitors, determining binding modes, and assessing inhibitory potency. Biochemical activity assays are routinely performed to determine the IC50 values of compounds against purified MK2. plos.orgbiorxiv.org These assays often measure the inhibition of phosphorylation of a known MK2 substrate, such as ATF-2 or Hsp27. plos.orgbiorxiv.org For example, the IC50 value of PF-3644022 for MK2 enzyme inhibition was found to be 5.18 nM in one study. biorxiv.org

Biophysical techniques, such as saturation-transfer-difference (STD) NMR and 1H/15N-HSQC (heteronuclear single quantum coherence), have been employed to confirm the binding mode of inhibitors, including novel non-ATP-competitive compounds. nih.govresearchgate.net Surface Plasmon Resonance (SPR) is another technique used to study the binding kinetics and affinity of MK2 inhibitors. researchgate.net These studies provide crucial insights into how inhibitors interact with the MK2 enzyme, which is vital for rational drug design.

Structural Biology Techniques (e.g., X-ray Crystallography) in Compound Design

X-ray crystallography is a powerful tool in this compound research, providing high-resolution three-dimensional structures of MK2 in complex with inhibitors. This structural information is invaluable for understanding the binding interactions and guiding the design of more potent and selective compounds. nih.govresearchgate.netnih.goviucr.org

Crystal structures of MK2, including the kinase domain (residues 41-364), in complex with various inhibitors have been determined. researchgate.netnih.goviucr.orgrcsb.org These structures have revealed details about the MK2 active site and how different inhibitors bind, including both ATP-competitive and non-ATP-competitive compounds. researchgate.netnih.goviucr.org For example, the crystal structure of human MK2 (residues 41-364) in complex with the inhibitor TEI-I01800 revealed that the Gly-rich loop in the N-terminal domain forms an α-helix structure, which is unusual for Ser/Thr kinases, and that TEI-I01800 binds to both the ATP-binding site and near the substrate-binding site. researchgate.netnih.gov Another study determined the structure of MK2 bound to TEI-L03090, which showed a β-sheet glycine-rich loop, suggesting that small compounds can induce conformational changes in MK2 structure. iucr.org The availability of these structures, including complexes with inhibitors like P4O and TEI-I01800, provides a strong basis for structure-based drug design efforts. researchgate.netiucr.orgrcsb.org

In Silico Modeling for Virtual Screening and Compound Prioritization

In silico modeling techniques, particularly virtual screening (VS), are widely used in this compound discovery to filter large chemical libraries and prioritize compounds for experimental testing based on their predicted binding affinity and interactions with the MK2 target. wikipedia.orgmedchemexpress.com Structure-based virtual screening (SBVS) utilizes the 3D structure of MK2 to dock small molecules into the binding site and score them based on predicted binding poses and affinities. medchemexpress.comnih.gov This approach can be more cost-effective and efficient than traditional HTS. medchemexpress.com

Computational techniques such as molecular docking, structure-based pharmacophore prediction, and molecular dynamics simulations are employed in SBVS. wikipedia.org These methods help in understanding ligand-protein interactions and refining compound structures. wikipedia.orgnih.gov Virtual screening has been used to identify novel MK2 inhibitors, including those with non-ATP-competitive binding modes. emory.edu The increasing availability of 3D structures and advancements in computing resources, including cloud and GPU computing, are enhancing the capabilities of in silico methods for screening ultra-large libraries. silicos-it.be

Application of Omics Technologies (e.g., RNA Sequencing, Proteomics) for Pathway Analysis

Omics technologies, such as RNA sequencing and proteomics, are increasingly applied in this compound research to gain a comprehensive understanding of the cellular pathways modulated by MK2 and the effects of its inhibition. Phosphoproteomics, in particular, can identify changes in protein phosphorylation patterns downstream of MK2, confirming target engagement and revealing affected signaling networks. researchgate.netnih.gov

Integrative pathway analysis, combining data from different 'omics' sources and computational approaches, can identify dysregulated pathways in disease states where MK2 is implicated and predict the potential therapeutic effects of MK2 inhibition. researchgate.netnih.gov For example, integrative pathway analysis across human Alzheimer's disease brains and 3D cellular models identified the p38 MAPK-MK2 axis as a therapeutic target, with phosphoproteomics confirming increased phosphorylation of p38 MAPK substrates. nih.gov

RNA sequencing can be used to assess changes in gene expression profiles upon MK2 inhibition, providing insights into the transcriptional programs regulated by the MK2 pathway. mit.edu This helps in understanding the broader biological impact of inhibiting MK2 and identifying potential biomarkers of response.

In Vitro Cellular Assay Systems for Efficacy Evaluation

In vitro cellular assay systems are indispensable for evaluating the efficacy and cellular potency of MK2 inhibitors in a biologically relevant context. These assays assess the ability of inhibitors to modulate MK2 activity and downstream cellular processes in living cells.

Cell-based assays that measure the inhibition of MK2-mediated phosphorylation of substrates like Hsp27 are commonly used to confirm cellular target engagement and determine cellular IC50 values. biorxiv.orgelifesciences.org For example, MK2-IN-1 hydrochloride showed an EC50 of 0.35 µM for pHSP27 in cell-based assays. medchemexpress.com PF-3644022 was also evaluated for its ability to inhibit LPS-induced phosphorylation of Hsp27 in U937 cells, with an IC50 value of 86.4 nM determined by ELISA. biorxiv.org

Cell-based assays are also used to assess the impact of MK2 inhibition on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which are known to be regulated by the p38/MK2 pathway. plos.orgbiorxiv.orgresearchgate.net Both p38 MAPK and MK2 inhibitors have shown strong anti-inflammatory properties by potently inhibiting the levels of LPS-induced TNF-α and IL-6 in human PBMCs. biorxiv.orgbiorxiv.org

Cell-based translocation assays, such as the MK2-EGFP translocation assay, provide a visual and quantitative measure of MK2 activity in living cells. plos.org This assay monitors the translocation of MK2 from the nucleus to the cytoplasm upon pathway activation and its inhibition by compounds. plos.org

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental in vitro methods used to assess the impact of MK2 inhibitors on cell growth and survival. These assays are particularly relevant when investigating the role of MK2 in diseases involving altered cell proliferation, such as cancer.

Commonly used assays include the MTT assay and AlamarBlue assay, which measure metabolic activity as an indicator of viable cells. biorxiv.orgnih.govfrontiersin.orgnih.govnih.govembopress.org These assays have been used to evaluate the effect of MK2 inhibitors, alone or in combination with other therapeutic agents, on the proliferation and viability of various cell types, including cancer cells and podocytes. nih.govfrontiersin.orgnih.govnih.govhaematologica.org

For instance, MTT assays were performed to examine the effects of this compound IV, alone or combined with bortezomib (B1684674), dexamethasone (B1670325), or doxorubicin (B1662922), on the proliferation of multiple myeloma cell lines ARP1 and OCI-MY5. frontiersin.orgnih.gov Results showed that this compound IV and each of the other agents significantly reduced the growth rates of these cells. frontiersin.orgnih.gov In another study, the MTT assay was used to show that inhibition of MK2 with compound C23 improved the viability of injured podocytes. nih.gov

While some studies indicate that MK2 inhibition alone may not significantly affect cell proliferation in certain cancer cell lines, it can enhance the efficacy of other agents, such as microtubule inhibitors or chemotherapy drugs. elifesciences.orgnih.govelifesciences.orgnih.gov For example, treatment with this compound CMPD1 alone did not significantly affect cell proliferation in CAL-51 breast cancer cells, but the combination with vinblastine (B1199706) significantly enhanced the inhibition of cell migration. elifesciences.orgelifesciences.org

Other methods for assessing cell proliferation and viability include growth curve analysis, clonogenicity assays, and staining for proliferation markers like Ki67. frontiersin.orghaematologica.orgnih.gov Clonogenicity assays showed that MK2 knockdown significantly reduced the number of colonies formed by multiple myeloma cells. haematologica.org

Cell Migration and Invasion Assays

Cell migration and invasion are critical processes in cancer metastasis and inflammatory cell recruitment. Assays evaluating these processes are fundamental in assessing the potential of MK2 inhibitors to modulate these events. Studies have demonstrated that inhibiting MK2 can significantly diminish cell migration and invasion in various cancer cell lines. For instance, in head and neck squamous cell carcinoma (HNSCC) cells, genetic knockdown or knockout of MK2 substantially reduced migration and invasion in both 2D and 3D in vitro models. aacrjournals.orgresearchgate.net This reduction in motility was associated with changes in the expression of cell adhesion molecules, such as an increase in E-cadherin and a decrease in N-cadherin, suggesting a shift towards a less aggressive, more epithelial phenotype. aacrjournals.orgresearchgate.net Additionally, the expression of matrix metalloproteinases and EMT markers like Snail were significantly reduced in MK2 knockdown or knockout cell lines. aacrjournals.orgresearchgate.net

In breast cancer cells, the this compound CMPD1 has been shown to inhibit cell migration and invasion. elifesciences.orgwindows.net At concentrations ranging from 100 nM to 10 µM, CMPD1 significantly inhibited wound closure in wound healing assays. elifesciences.org Furthermore, in transwell invasion assays, CMPD1 treatment at concentrations greater than 100 nM significantly suppressed breast cancer cell invasion, with 1 µM CMPD1 completely abolishing invasion. elifesciences.org

In colon cancer cells (CT26 and MC38), treatment with an this compound decreased invasion through Matrigel. frontiersin.org This effect was linked to the regulation of chemokines like MCP-1, Mip-1α, and Mip-2α, which are known to induce tumor cell invasion. frontiersin.org

Here is a summary of findings from cell migration and invasion assays:

Cell Line/TypeThis compound/MethodObserved Effect on Migration/InvasionAssociated Molecular ChangesSource
HNSCC cell linesMK2 knockdown/knockoutSignificantly diminishedIncreased E-cadherin, decreased N-cadherin, reduced MMPs/Snail aacrjournals.orgresearchgate.net
Breast cancer cellsCMPD1InhibitedNot specified in source for this assay elifesciences.orgwindows.net
Colon cancer cells (CT26)This compoundDecreased invasionReduced production of MCP-1, Mip-1α, Mip-2α frontiersin.org

Apoptosis and Cell Cycle Analysis

Analyzing apoptosis and cell cycle progression is crucial for understanding how MK2 inhibitors affect cell survival and proliferation. MK2 plays a role in the DNA damage response, which can lead to cell cycle arrest to facilitate DNA repair or induce apoptosis if the damage is irreparable. nih.govnih.gov

In glioblastoma cells, MK2 inhibition has been shown to induce p53-dependent senescence and increase apoptosis, particularly when combined with chemotherapy like temozolomide (B1682018) (TMZ). mdpi.comnih.gov In p53 wild-type A172 cells, MK2 knockdown or inhibition significantly increased the percentage of cells in the G0/G1 phases. mdpi.comnih.gov While MK2 inhibition alone did not always induce significant apoptosis in p53 wild-type cells, it increased TMZ-induced apoptosis. mdpi.com Conversely, in p53-mutant U251 cells, MK2 depletion did not significantly alter cell cycle distribution. mdpi.com This suggests that the effect of MK2 inhibition on cell cycle and apoptosis can be dependent on the p53 status of the cells.

Studies in gastric cancer cells using CMPD1 have shown that it can induce massive apoptosis and significant G2/M phase arrest in a time- and dose-dependent manner. researchgate.net This was accompanied by a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic markers such as BAX, cytochrome c release, and cleaved PARP. researchgate.net However, it is important to note that one study suggested the cytotoxic activity of CMPD1 in glioblastoma cells might be independent of MK2 inhibition at higher concentrations, potentially due to off-target effects on tubulin formation. researchgate.netnih.gov

In multiple myeloma cells, decreased MK2 expression has been linked to increased cellular apoptosis. researchgate.net A combination of this compound IV with agents like bortezomib, doxorubicin, or dexamethasone suppressed the proliferation of multiple myeloma cells and improved survival in mouse models. researchgate.netresearchgate.net

Here is a summary of findings from apoptosis and cell cycle analysis:

Cell Line/TypeThis compound/MethodObserved Effect on Apoptosis/Cell CycleAssociated Molecular ChangesSource
Glioblastoma (p53 wild-type)MK2 knockdown/inhibitionIncreased G0/G1 arrest, increased TMZ-induced apoptosis, induced senescenceStabilization of p53 mdpi.comnih.gov
Glioblastoma (p53 mutant)MK2 knockdown/inhibitionNo significant change in cell cycleIncreased stability of p53 mutants, potentially enhanced proliferation of p53-mutant cells mdpi.comresearchgate.net
Gastric cancer (MKN-45)CMPD1Induced apoptosis, significant G2/M arrestDecreased Bcl-2, increased BAX, cytochrome c release, cleaved PARP researchgate.net
Multiple MyelomaDecreased MK2 expression, this compound IV + chemotherapyIncreased apoptosis, suppressed proliferation (in combination)Not specified for decreased expression; combination therapy effects observed researchgate.netresearchgate.netresearchgate.net

Clonogenic Survival Assays

Clonogenic survival assays measure the ability of single cells to grow into colonies, reflecting their long-term reproductive viability after treatment. These assays are valuable for evaluating the effectiveness of MK2 inhibitors in reducing the proliferative capacity of cancer cells.

Studies have shown that MK2 inhibition can reduce the clonogenic survival of cancer cells, particularly in combination with chemotherapy or radiotherapy. In p53-deficient murine NSCLC cell lines, loss of MK2 resulted in increased sensitivity to cisplatin (B142131) in clonogenic survival assays. researchgate.net While approximately 30% of MK2+ cells survived treatment with 5 µM cisplatin, loss of MK2 reduced survival to between 13% and 24%. researchgate.net Similar differences were observed with 10 µM cisplatin. researchgate.net This chemosensitizing effect upon loss of MK2 was also observed in the human p53-deficient cell line H1299. researchgate.net In contrast, in A549 cells with functional p53, no significant increase in chemo-sensitivity was observed following MK2 knockdown. researchgate.net

In glioblastoma cells, MK2 inhibition significantly improved the anti-proliferative efficacy of temozolomide in A172 cells (p53 wild-type) and primary cells of the classical subtype, reducing their ability to form colonies. nih.govaacrjournals.org However, MK2 inhibitors failed to show a significant effect on the clonogenic survival and temozolomide efficacy in p53-mutant U251 cells. nih.gov

Pyrrolone-fused benzosuberene (PfBS) this compound analogues have been shown to lower HNSCC cell clonogenic survival in a dose-dependent manner. researchgate.net These inhibitors also significantly enhanced radiation-induced cell death, demonstrating radiosensitization effects. researchgate.net

Here is a summary of findings from clonogenic survival assays:

Cell Line/TypeThis compound/MethodObserved Effect on Clonogenic SurvivalContext/Combination TherapySource
Murine NSCLC (p53-deficient)Loss of MK2Decreased survival, increased sensitivityCisplatin researchgate.net
Human H1299 (p53-deficient)Loss of MK2Increased sensitivityCisplatin researchgate.net
Glioblastoma (p53 wild-type A172)MK2 inhibitionReduced survivalTemozolomide nih.govaacrjournals.org
Glioblastoma (p53 mutant U251)MK2 inhibitionNo significant effectTemozolomide nih.gov
HNSCC cell linesPfBS MK2 inhibitorsLowered survivalRadiation researchgate.netnus.edu.sg

Cytokine Production Assays

MK2 plays a critical role in regulating the production of various inflammatory cytokines, primarily by controlling the stability and translation of cytokine mRNAs. nih.govnih.govdovepress.com Assays measuring cytokine levels are essential for evaluating the anti-inflammatory potential of MK2 inhibitors.

MK2 inhibitors have consistently been shown to reduce the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgnih.govdovepress.commdpi.comrupress.orgscirp.orgnih.gov For example, the this compound ATI-450 (CDD-450) demonstrated efficacy in inhibiting IL-1β and TNFα production at 1–10 µM concentrations. nih.gov In LPS-stimulated monocytes and macrophages, CC-99677, a selective covalent this compound, exhibited strong concentration-dependent inhibition of TNF-α. nih.gov Unlike p38 inhibitors, CC-99677 suppressed TNF-α production sustainably over a 14-day treatment period in THP-1 cells. nih.gov

In ex vivo studies using Crohn's disease tissues, treatment with an this compound led to decreased levels of IL-1β, IL-6, and TNFα. mdpi.com Additionally, T cell activity markers like IL-2, IL-17A, and IFNγ were also decreased. mdpi.com

In colon cancer models, MK2 inhibition led to dramatically reduced levels of IL-1β, IL-6, and TNF-α in tumors. nih.gov Tumor cells treated with MK2 inhibitors produced significantly less of these cytokines. nih.gov MK2 also regulates the production of chemokines such as MCP-1, Mip-1α, and Mip-2α in both tumor cells and macrophages, and MK2 inhibition suppresses their production. frontiersin.org

Here is a summary of findings from cytokine production assays:

Cell/Tissue TypeThis compound/MethodObserved Effect on Cytokine ProductionKey Cytokines AffectedSource
LPS-stimulated monocytes and macrophagesATI-450 (CDD-450)Inhibited productionIL-1β, TNFα nih.gov
LPS-stimulated monocytes and macrophagesCC-99677Strong concentration-dependent and sustainable inhibitionTNF-α nih.gov
Crohn's disease tissues (ex vivo)This compoundDecreased productionIL-1β, IL-6, TNFα, IL-2, IL-17A, IFNγ mdpi.com
Colon cancer tumors and tumor cellsMK2 inhibitionDramatically reduced levelsIL-1β, IL-6, TNF-α, MCP-1, Mip-1α, Mip-2α frontiersin.orgnih.gov
Mixed cortical cultures (activated glia)MK2i (peptide)Significantly lowered production, increased cortical cell viabilityInflammatory cytokines (e.g., TNF-α induced) scirp.org
Human PBMC (LPS-induced)CDD-450Inhibited production, accentuated TNF-α mRNA degradationTNF-α, IL-1β, IL-6 (IC50 in nM range) rupress.org
Bone marrow macrophages (WT and NOMID, LPS-stimulated)CDD-450Inhibited productionIL-1β, IL-6, TNF-α rupress.org

Analysis of DNA Damage Response Markers

The DNA damage response (DDR) is a complex network of pathways activated by DNA lesions to maintain genomic integrity. MK2 is involved in the DDR, particularly downstream of ATM and ATR, and contributes to cell cycle arrest and survival following genotoxic stress. nih.govnih.gov Analyzing DDR markers helps to understand how MK2 inhibition impacts this crucial cellular process.

MK2 is phosphorylated by p38 MAPK in response to DNA damage, and the p38-MK2 complex can translocate to the nucleus. nih.govnih.gov MK2 then phosphorylates various substrates, including those involved in cell cycle control and DNA repair. nih.govnih.gov

Inhibition of MK2 has been shown to affect DDR markers. In pancreatic cancer cell lines, inhibition of MK2 decreased the activation of the DNA damage response marker γH2AX (phosphorylated histone variant H2AX). nih.gov Conversely, loss of MK2 in p53-deficient cells can lead to the accumulation of unrepaired DNA damage, especially when combined with chemotherapy. mdpi.com

In glioblastoma cells treated with temozolomide, MK2 knockdown reduced the G2/M arrest induced by TMZ and promoted G0/G1 arrest. aacrjournals.org These changes were associated with increased apoptosis and senescence, but not with increased p-HH3 or γH2AX staining, suggesting that MK2 knockdown did not promote premature mitosis or mitotic catastrophe due to DNA damage accumulation in this context. aacrjournals.org

Studies using PfBS this compound analogues in HNSCC cells exposed to gamma radiation revealed that these inhibitors impaired DNA damage repair, as indicated by persistently higher levels of residual γH2AX foci after irradiation compared to control cells. researchgate.net This suggests that MK2 inhibition interferes with the efficient repair of DNA double-strand breaks. researchgate.net

Here is a summary of findings related to DNA damage response markers:

Cell Line/TypeThis compound/MethodObserved Effect on DDR MarkersSpecific Markers AnalyzedContext/Combination TherapySource
Pancreatic cancer cell linesMK2 inhibitionDecreased activation of a DDR markerγH2AXNot specified nih.gov
Glioblastoma cellsMK2 knockdownNo increase in γH2AX stainingγH2AX, p-HH3Temozolomide aacrjournals.org
HNSCC cellsPfBS MK2 inhibitorsImpaired DNA damage repair, persistently higher residual damageγH2AXRadiation researchgate.net

In Vivo Preclinical Animal Models

Preclinical animal models are essential for evaluating the efficacy and potential therapeutic applications of MK2 inhibitors in a complex biological system before human trials. These models allow researchers to study the effects of MK2 inhibition on tumor growth, metastasis, inflammation, and other disease-relevant processes in a living organism.

Preclinical studies utilizing MK2 inhibitors have shown promising results in various disease models, particularly in cancer and inflammatory conditions. Research-grade MK2 inhibitors have demonstrated efficacy in preclinical cancer models, providing proof of principle for MK2 as a therapeutic target. nih.gov Inhibiting MK2 has been shown to decrease tumor inflammation and epithelial-to-mesenchymal transition (EMT) in vitro, and tumor growth and progression in vivo in multiple cancer types. nih.gov

The this compound ATI-450 (CDD-450) has shown efficacy in preclinical trials, inhibiting inflammatory cytokines and demonstrating potential in models of immune-mediated inflammatory diseases such as rheumatoid arthritis and neonatal-onset multisystem inflammatory disease (NOMID). nih.govdovepress.com In a rat streptococcal cell wall arthritis model, ATI-450 showed joint protective effects and preserved bone mineral density. dovepress.com In a murine NOMID model, ATI-450 significantly attenuated disease manifestations, including a reduction in bone marrow levels of IL-1β. dovepress.com

In a rabbit vein graft model, brief intraoperative treatment with MK2 inhibitory peptide nanopolyplexes (MK2i-NPs) decreased intimal hyperplasia and synthetic phenotype markers while preserving contractile proteins. jci.org

Xenograft Models for Tumor Studies

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to study tumor growth and evaluate the efficacy of anti-cancer therapies, including MK2 inhibitors.

Studies using xenograft models have provided evidence for the anti-tumor effects of MK2 inhibition. In colon cancer xenograft models (CT26 cells), treatment with an this compound led to a significant reduction in tumor volume. frontiersin.orgnih.gov Pre-treatment of cells with MK2 inhibitors resulted in a persistent reduction in cytokine production from isolated tumor cells and whole tumor supernatants, and interruption of the MK2-cytokine feedback loop appeared to have long-term effects on tumor growth. nih.gov

In breast cancer xenograft models (MDA-MB-231 and CAL-51 cells), the this compound CMPD1 significantly suppressed tumor growth. elifesciences.orgwindows.net Notably, CMPD1 achieved comparable efficacy to paclitaxel (B517696) (PTX) at significantly lower concentrations. elifesciences.org

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from patients into mice, are considered more representative of human tumors. In mouse PDX models of HNSCC, treatment with a combination of radiation therapy and an this compound (PF-3644022) resulted in decreased tumor growth and increased survival compared to radiation alone. nih.govnih.gov

In multiple myeloma, MK2 knockdown has been shown to reduce in vivo growth in mouse models, and a combination of this compound IV with standard therapeutic agents improved survival in mouse models. researchgate.netresearchgate.net

In an aggressive pancreatic cancer mouse model (KPC mice), the combination of ATI-450 with FOLFIRINOX chemotherapy potently ablated the cancer. wustl.edu

Here is a summary of findings from xenograft models:

Cancer TypeCell Line/ModelThis compound/MethodObserved Effect in vivoCombination Therapy (if any)Source
Colon CancerCT26 xenograftsThis compoundSignificant reduction in tumor volumeNone frontiersin.orgnih.gov
Breast CancerMDA-MB-231, CAL-51 xenograftsCMPD1Significantly suppressed tumor growthNone elifesciences.orgwindows.net
HNSCCPDX modelsPF-3644022Decreased tumor growth, increased survivalRadiation Therapy nih.govnih.gov
Multiple MyelomaMouse modelsMK2 knockdown, this compound IVReduced tumor growth, improved survivalBortezomib, Doxorubicin, Dexamethasone (for this compound IV) researchgate.netresearchgate.net
Pancreatic CancerKPC miceATI-450Potently ablated cancer (in combination)FOLFIRINOX wustl.edu
Head and Neck CancerSyngeneic orthotopic mouse models (Ly2 cells)MK2 knockoutAbrogated tumor growth and metastasesNone researchgate.net

Autochthonous Disease Models

Autochthonous disease models are characterized by the spontaneous development of disease within the animal, often mimicking the natural progression observed in humans more closely than models involving the artificial induction of disease. These models are particularly valuable for studying the long-term effects of therapeutic interventions and for assessing efficacy in a complex in vivo environment.

Research utilizing autochthonous models has provided insights into the potential of MK2 inhibitors in various conditions. For instance, in an autochthonous pancreatic ductal adenocarcinoma (PDAC) mouse model (KPC model), the this compound zunsemetinib (B10823818) (ATI-450) demonstrated synergistic effects when combined with FOLFIRINOX chemotherapy. This combination resulted in a near-complete ablation of PDAC foci and significantly improved mouse survival. ascopubs.orgaclaristx.comascopubs.orgnih.gov Furthermore, mice treated with zunsemetinib in this model experienced significantly less intestinal damage and weight loss compared to those treated with FOLFIRINOX alone. ascopubs.orgascopubs.org This suggests that MK2 inhibition may not only enhance therapeutic efficacy but also mitigate some of the adverse effects associated with standard treatments.

Another application of autochthonous models is in the study of intestinal carcinogenesis. Complete deletion of MK2 in the Apcmin/+ mouse model, a model of spontaneous intestinal carcinogenesis, led to decreased epithelial cell proliferation and reduced tumor growth and invasive potential. pnas.org This effect was found to be mediated mainly through the modulation of mesenchymal-specific Hsp27-mediated activation of pro-tumorigenic mediators, rather than solely through immunomodulatory roles in inflammatory cells. pnas.org

In the RipTag2 transgenic murine model of pancreatic neuroendocrine tumors (PNETs), MK2 inhibition was found to improve mouse survival and prevent PNET progression. nih.govresearchgate.net This was associated with the abolition of cytokine/chemokine production linked to macrophage function and a potential role for the MK2 pathway in regulating tumor metabolism. nih.govresearchgate.net

These studies highlight the utility of autochthonous models in demonstrating the in vivo efficacy of MK2 inhibitors in complex disease settings, including cancer.

Genetically Engineered Mouse Models (e.g., Knockout Models)

Genetically engineered mouse models, particularly knockout models, are invaluable tools for dissecting the specific roles of genes and pathways in disease pathogenesis and for evaluating the impact of their inhibition. By selectively removing or altering the MK2 gene, researchers can gain a clearer understanding of MK2's contribution to various biological processes and disease phenotypes.

MK2 knockout mice have been extensively used to study the role of MK2 in inflammatory responses and various diseases. These models have shown that MK2 deficiency can lead to decreased production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β upon stimulation. imrpress.comnih.govnih.govaai.orgnih.gov This impaired cytokine production has been linked to increased resistance to LPS-induced endotoxic shock in MK2 deficient mice. imrpress.com

In the context of autoimmune diseases, MK2 knockout mice have demonstrated increased resistance to collagen-induced arthritis (CIA), a murine model of rheumatoid arthritis. imrpress.comaai.org This resistance is associated with decreased disease incidence and severity, as well as reduced serum levels of TNF-α and IL-6. aai.org Interestingly, MK2 heterozygous mice showed an intermediate level of protection in the CIA model, suggesting a gene dosage effect. aai.org

Genetically engineered models have also been crucial in understanding the cell-specific roles of MK2. For example, fibroblast-specific MK2 knockout mice in a model of chronic DSS colitis demonstrated that intrinsic activation of MK2 in mesenchymal stromal cells is essential for the increase of pro-fibrotic responses relevant to Crohn's disease. oup.com Similarly, conditional deletion of MK2 in fibroblasts attenuated bleomycin-induced lung fibrosis. nih.govresearchgate.net

In neuroinflammation research, MK2 knockout microglial and neuronal cells have shown protective effects against inflammatory stimuli such as amyloid-β and LPS in preclinical in vitro and in vivo models. tandfonline.comtandfonline.comnih.gov MK2 deficiency in microglial cells inhibited LPS-induced neuronal cell death, pro-inflammatory mediator release, and neurotoxicity. tandfonline.comnih.gov

However, the outcomes in genetically engineered models can sometimes be complex and context-dependent. For instance, in contrast to expectations, MK2 knockout mice in an experimental autoimmune encephalomyelitis (EAE) model, a model for multiple sclerosis, showed more severe disease signs and increased numbers of CD4 and CD8 positive cells in the central nervous system, despite reduced levels of TNF-α. neurology.org This highlights the intricate and sometimes unexpected roles of MK2 in different disease settings.

Combining genetic manipulation with the administration of MK2 inhibitors in these models provides a powerful approach to validate targets and evaluate therapeutic strategies. Studies using MK2 knockout mice alongside this compound treatment have reinforced the importance of MK2 in driving inflammatory and disease processes in models of colorectal cancer, inflammatory bowel disease, and pulmonary hypertension. nih.govoup.comahajournals.org

Summary of Findings in Genetically Engineered Mouse Models

Disease ModelGenetic Modification / MK2 StatusKey FindingsSource(s)
Collagen-Induced Arthritis (CIA)MK2 Knockout (MK2-/-)Decreased disease incidence and severity; Reduced TNF-α and IL-6 serum levels. imrpress.comaai.org
LPS-induced endotoxic shockMK2 KnockoutIncreased resistance; Decreased production of inflammatory cytokines (TNF, IL-6). imrpress.com
Chronic DSS Colitis (IBD)Fibroblast-specific MK2 KnockoutReduced pro-fibrotic responses. oup.com
Bleomycin-induced Lung FibrosisConditional Fibroblast MK2 DeletionAttenuated lung fibrosis. nih.govresearchgate.net
Neuroinflammation (Aβ, LPS)MK2 Knockout (Microglia/Neurons)Protective effects; Inhibited neuronal cell death, pro-inflammatory mediator release, neurotoxicity. tandfonline.comtandfonline.comnih.gov
Experimental Autoimmune Encephalomyelitis (EAE)MK2 Knockout (MK2-/-)More severe disease signs; Increased CD4/CD8 cells in CNS; Reduced TNF-α. neurology.org
Colorectal Cancer (Apcmin/+, AOM/DSS)Complete MK2 Deletion, MK2 KnockoutDecreased epithelial cell proliferation, reduced tumor growth and invasive potential (Apcmin/+); Tumor regression (AOM/DSS). pnas.orgnih.govaacrjournals.org
Pulmonary Hypertension (Monocrotaline-induced)MK2 KnockoutReduced right ventricle pressure and hypertrophy, improved cardiac function, reversed pulmonary vascular remodeling. ahajournals.org

Table 1: Summary of findings in genetically engineered mouse models of various diseases investigating the role of MK2.

Future Directions and Emerging Concepts in Mk2 Inhibitor Research

Development of Next-Generation Highly Selective and Potent MK2 Inhibitors

A primary focus in MK2 inhibitor research is the development of compounds with enhanced selectivity and potency. Early ATP-competitive MK2 inhibitors faced challenges, including low solubility, poor cell permeability, and insufficient kinase selectivity due to the structural similarity of the ATP binding site to other kinases like MK3, MK5, PKA, and CDK2. nih.govresearchgate.netnirmauni.ac.in The high cellular concentration of ATP also reduced the cellular potency of ATP-competitive inhibitors. nirmauni.ac.in

Next-generation inhibitors aim to overcome these limitations by achieving better biochemical efficiency, which is the ratio between binding affinity (Ki) and cellular activity (EC50). nih.gov While compounds with in vivo efficacy have been reported, their biochemical efficiency has often been low. nih.gov The goal is to develop inhibitors that are significantly more potent in cellular assays, reflecting their effectiveness in a physiological context. Achieving high selectivity is crucial to avoid off-target effects and potential toxicities associated with inhibiting other kinases or related signaling pathways. nih.govnih.gov

Exploration of Novel Binding Modalities (e.g., Non-ATP Competitive, Covalent, Allosteric)

To address the challenges associated with traditional ATP-competitive inhibitors, the exploration of novel binding modalities is a key area of research. Non-ATP competitive inhibitors, which bind to sites distinct from the ATP binding pocket, have emerged as a promising approach. nih.govresearchgate.netnirmauni.ac.innih.gov These allosteric inhibitors can offer improved selectivity because their binding sites tend to have lower sequence homology compared to the highly conserved ATP pocket. mdpi.com

Studies have successfully identified non-ATP competitive MK2 inhibitors, demonstrating their potential to circumvent the selectivity issues encountered with ATP-competitive compounds. nih.govresearchgate.netnih.gov These inhibitors can be effective at lower concentrations and may provide distinct advantages in terms of overcoming drug resistance mechanisms linked to mutations in the ATP binding site. researchgate.netnih.govmdpi.com

Covalent inhibitors, which form an irreversible bond with a residue in the target protein, represent another strategy being explored. researchgate.net A novel irreversible covalent this compound, CC-99677, is currently under development for inflammatory diseases, including ankylosing spondylitis. nih.gov Covalent inhibitors can offer sustained target engagement, potentially leading to improved efficacy. researchgate.netnih.gov

Allosteric inhibitors, binding to a site remote from the active site, are also being investigated. mdpi.comresearchgate.netnih.gov These inhibitors can modulate kinase activity by stabilizing a specific conformation or interfering with protein-protein interactions, offering an alternative mechanism of action compared to directly blocking ATP binding. mdpi.comnih.gov

Deepening the Understanding of MK2 Interaction with Other Signaling Pathways

Further research is needed to fully elucidate the complex interactions between MK2 and other signaling pathways. While MK2 is a key downstream target of the p38 MAPK pathway and plays a pivotal role in regulating inflammatory cytokine production, its involvement extends to other cellular processes like cytoskeletal remodeling, cell cycle regulation, and DNA damage responses. tandfonline.com

Understanding how MK2 interacts with pathways beyond the canonical p38-MK2 axis is crucial for predicting the full scope of MK2 inhibition effects and identifying potential combination therapy strategies. For instance, MK2 has been shown to phosphorylate heat shock protein 27 (Hsp27), which is involved in actin remodeling and cell migration. tandfonline.comelifesciences.org MK2 also regulates the stability and translation of mRNA for various cytokines by phosphorylating proteins like tristetraprolin (TTP). nih.govtandfonline.commhh.de

Emerging research also highlights the interaction of MK2 with components of the TNF receptor signaling pathway, including the phosphorylation of receptor-interacting protein kinase 1 (RIPK1), which can influence cell fate decisions like apoptosis and necroptosis. mhh.deresearchgate.net Additionally, studies are exploring the role of MK2 in regulating transcription factors like SRF and its potential influence on the nuclear export of NF-κB. nirmauni.ac.inmhh.de A deeper understanding of these intricate network interactions will inform the development of more precise and effective therapeutic strategies.

Addressing Pharmacological Challenges in Research Compound Development

Several pharmacological challenges persist in the development of MK2 research compounds. These include improving compound solubility, tissue permeability (especially for targeting tissues like the brain), and achieving suitable pharmacokinetics and pharmacodynamics. tandfonline.com The often limited correlation between in vitro and in vivo models also presents a significant hurdle in translating research findings into clinically effective compounds. tandfonline.com

The development of cell-based assays that accurately reflect cellular potency is critical, as the cell-based IC50 for many ATP-competitive MK2 inhibitors has been significantly higher than their cell-free IC50 values, likely due to the high intracellular ATP concentration. nih.govtandfonline.com Novel assay systems, such as the MK2-EGFP translocation assay, are being developed to improve the identification and validation of MK2 inhibitors in living cells. plos.org

Addressing issues like potential tachyphylaxis, which has been observed with some p38 inhibitors, is also important for developing MK2 inhibitors with sustained efficacy. nih.govresearchgate.netnih.gov Research into covalent inhibitors like CC-99677 aims to provide more durable target engagement. nih.gov

Further Elucidation of Specific MK2 Mechanisms in Diverse Disease Pathogenesis

While MK2's role in inflammation is well-established, further research is needed to fully elucidate its specific mechanisms in the pathogenesis of diverse diseases. This includes exploring its involvement in neuroinflammation associated with conditions like Alzheimer's disease and Parkinson's disease, where MK2 activation contributes to the production of pro-inflammatory cytokines and neurotoxic substances. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net

MK2's role in cancer is also an active area of investigation, with studies exploring its contribution to tumor inflammation, cell migration, metastasis, and resistance to chemotherapy. nih.govresearchgate.netnih.govtandfonline.commdpi.com Research suggests that MK2 inhibition may be particularly relevant in certain cancer types or in combination with other therapies. nih.govelifesciences.orgmdpi.comelifesciences.org For example, MK2 inhibition has shown synthetic lethality in some cancer cell lines, particularly those with dysfunctional p53. mdpi.comresearchgate.net

Beyond inflammation and cancer, the specific mechanisms by which MK2 contributes to diseases like inflammatory bowel disease (IBD) through the regulation of neutrophil-derived ROS production and cytokine expression require further investigation. frontiersin.org Understanding these disease-specific mechanisms will help identify patient populations most likely to benefit from this compound therapy and inform the development of targeted treatment strategies.

Expanding the Preclinical Landscape for this compound Applications

Expanding the preclinical landscape involves exploring the potential applications of MK2 inhibitors in a wider range of disease models and investigating their efficacy in combination with existing therapies. Preclinical studies have demonstrated the effectiveness of MK2 inhibition in various inflammatory disease models, including arthritis and ankylosing spondylitis. nih.govresearchgate.netmdpi.com

Research is also exploring the potential of MK2 inhibitors in treating neurodegenerative diseases in preclinical models. tandfonline.comtandfonline.comresearchgate.netresearchgate.net For instance, the peptide inhibitor MMI-0100 has shown efficacy in preclinical models of Alzheimer's disease. tandfonline.comresearchgate.netresearchgate.net

In the oncology setting, preclinical research is investigating the use of MK2 inhibitors to enhance the efficacy of chemotherapy and radiotherapy and to potentially prevent tumor metastasis. nih.govresearchgate.netnih.govelifesciences.orgmdpi.comelifesciences.org Studies combining MK2 inhibitors with microtubule inhibitors in breast cancer models have shown synergistic effects. elifesciences.orgelifesciences.org The potential of MK2 inhibitors in preventing bone loss in metastatic breast cancer is also being explored. aclaristx.com

Furthermore, preclinical studies using genetic approaches like MK2 knockout models have provided valuable insights into the physiological roles of MK2 and the potential benefits of its inhibition in various pathological conditions. nirmauni.ac.innih.govtandfonline.comtandfonline.comfrontiersin.org These models continue to be important tools for understanding MK2 biology and validating therapeutic targets.

Q & A

Basic Research Questions

Q. What experimental assays are commonly used to assess MK2 inhibition efficacy, and how do they differentiate between ATP-competitive and non-competitive inhibitors?

  • Methodological Answer :

  • Kinase Activity Assays : Use recombinant MK2 enzyme with ATP and a peptide substrate (e.g., Acam peptide). Measure inhibition via fluorescence polarization or radiometric methods. ATP-competitive inhibitors (e.g., PF-3644022) show reduced activity in high ATP concentrations, while non-ATP competitive inhibitors (e.g., MK2 Inhibitor IV) retain efficacy due to binding outside the ATP pocket .
  • Cellular Phosphorylation Assays : Monitor downstream targets like Hsp27 (Ser-78/82) or SASP factors (IL-6, IL-8) via Western blot. siRNA knockdown of MK2 serves as a control to confirm inhibitor specificity .

Q. How does MK2 regulate inflammatory cytokine production, and what models validate this mechanism?

  • Methodological Answer :

  • Mechanism : MK2 stabilizes cytokine mRNAs (e.g., TNF-α, IL-6) via phosphorylation of RNA-binding proteins (e.g., tristetraprolin). This increases transcript half-life and translation .
  • Validation Models :
  • In vitro: Use LPS-stimulated THP-1 monocytes or IL-1β-treated chondrocytes to measure cytokine secretion (ELISA) and mRNA stability (actinomycin D chase assays) .
  • In vivo: Murine ARDS models (e.g., LPS-induced lung injury) assess this compound effects on ICAM-1 expression and neutrophil infiltration .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of MK2 inhibitors?

  • Methodological Answer :

  • Pharmacokinetic Optimization : Adjust logP, solubility, and metabolic stability. For example, ATI-450 (MK2i) showed improved oral bioavailability in phase 1 trials via structural modifications to enhance membrane permeability .
  • Target Engagement Validation : Use pharmacodynamic markers (e.g., Hsp27 phosphorylation) in blood or tissue biopsies to confirm inhibitor activity in vivo .
  • Off-Target Profiling : Screen against kinase panels (e.g., 150+ kinases) and CYP enzymes to rule out non-specific effects. This compound IV showed >50% inhibition only for CK1γ3 .

Q. How can researchers address the challenge of ATP competition in developing MK2 inhibitors?

  • Methodological Answer :

  • Non-ATP Competitive Inhibitors : Design compounds targeting the p38-MK2 complex interface (e.g., ATI-450) or allosteric sites. Kinetic studies (Akaike criteria) identify noncompetitive inhibition mechanisms .
  • Biochemical Efficiency (BE) Optimization : Improve cellular potency by balancing binding affinity (Kd) and ATP concentration. For example, Pfizer’s PF-3644022 failed due to low BE in high ATP environments, whereas this compound IV (IC50 = 0.11 μM) achieved efficacy via non-ATP binding .

Q. What experimental approaches validate MK2's role in senescence-associated secretory phenotype (SASP) stabilization?

  • Methodological Answer :

  • Senescence Models : Induce senescence via irradiation or oncogenic stress in fibroblasts. Compare SASP mRNA levels (qPCR) and protein secretion (multiplex assays) in shMK2 vs. shSCR cells .
  • Pharmacological Inhibition : Treat senescent cells with MK2i (e.g., 5 μM this compound IV) and measure mRNA decay rates post-transcriptional inhibition (e.g., actinomycin D). A >50% reduction in IL-6/IL-8 stability confirms MK2 dependence .

Data Analysis & Interpretation

Q. How should researchers interpret contradictory data on this compound selectivity across cell types?

  • Methodological Answer :

  • Cell-Specific Signaling Context : Profile p38/MK2 pathway activity (e.g., phospho-MK2 levels) in different lines (e.g., THP-1 vs. SW1353). Low basal MK2 activation in some cells may mask inhibitor effects .
  • Redundancy Checks : Co-inhibit parallel pathways (e.g., JNK or ERK) to isolate MK2-specific effects. For example, combine MK2i with p38 inhibitors to assess additive/synergistic outcomes .

Q. What statistical models are optimal for analyzing this compound dose-response relationships?

  • Methodological Answer :

  • Global Curve Fitting : Use Akaike information criteria (AICc) to compare inhibition models (competitive, noncompetitive, uncompetitive). For this compound IV, noncompetitive models had 10⁵-fold better fit than competitive ones .
  • Hill Slope Adjustment : Account for cooperative binding in dose-response curves. A slope >1 suggests positive cooperativity, common in allosteric inhibitors .

Translational Research

Q. What preclinical evidence supports MK2 inhibition as a viable anti-cancer strategy?

  • Methodological Answer :

  • Macrophage Repolarization : In tumor models (e.g., LLC or 4T1), MK2 inhibitors (e.g., compound 11) reduce M2-like TAMs and increase CD8+ T-cell infiltration. Validate via flow cytometry (CD206/CD68) and cytokine profiling .
  • In Vivo Efficacy : Dose-dependent tumor growth inhibition (e.g., 30–50 mg/kg MK2i) with correlative pharmacodynamic markers (e.g., phospho-Hsp27 in plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mk2 Inhibitor
Reactant of Route 2
mk2 Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.